Product packaging for Art-IN-1(Cat. No.:)

Art-IN-1

Cat. No.: B12406538
M. Wt: 259.33 g/mol
InChI Key: RRNITWOICYYQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Art-IN-1 is a useful research compound. Its molecular formula is C14H13NO2S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2S B12406538 Art-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one

InChI

InChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16)

InChI Key

RRNITWOICYYQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)NC3=C2C=CS3

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Art-IN-1: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Art-IN-1 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial players in the cellular response to DNA damage. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, synthesis, and the experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and DNA repair.

Chemical Structure and Identification

This compound, a thieno[2,3-c]isoquinolin-5-one derivative, possesses a unique heterocyclic core that contributes to its biological activity.

  • IUPAC Name: 8-(propan-2-yloxy)-4H-thieno[2,3-c]isoquinolin-5-one[1]

  • Molecular Formula: C₁₄H₁₃NO₂S[1]

  • Canonical SMILES: CC(C)OC1=CC2=C(C=C1)C3=C(S_C=C3)NC2=O

  • InChI Key: InChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16)[1]

  • CAS Number: 2418014-98-7[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and, where available, experimental properties of this compound.

PropertyValueSource
Molecular Weight 259.33 g/mol PubChem (Computed)[1]
XLogP3 3.2PubChem (Computed)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 3PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Topological Polar Surface Area 66.6 ŲPubChem (Computed)[1]
Heavy Atom Count 18PubChem (Computed)[1]
pKa Data not available
Aqueous Solubility Data not available

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of several members of the PARP enzyme family. PARPs play a critical role in the DNA damage response (DDR). Upon DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.

By inhibiting PARP activity, this compound prevents the recruitment of the DNA repair machinery. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are highly cytotoxic and trigger apoptotic cell death, a concept known as synthetic lethality.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and Signaling cluster_2 DNA Repair cluster_3 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 activates PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis catalyzes Apoptosis Apoptosis PARP1->Apoptosis leads to (in HR deficient cells with PARP inhibition) PAR_chain PAR Chains PAR_synthesis->PAR_chain produces Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Lig3, etc.) PAR_chain->Repair_Proteins recruits Art_IN_1 This compound Art_IN_1->PARP1 inhibits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival leads to Synthesis_Workflow Start 8-Hydroxythieno[2,3-c] isoquinolin-5(4H)-one Reaction Alkylation Reaction (60-80 °C) Start->Reaction Reagents 2-bromopropane, K₂CO₃, DMF Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Spectroscopic Characterization Product->Analysis PARP_Assay_Workflow Start Prepare Serial Dilution of this compound Setup Add Reagents to Histone-Coated Plate (Buffer, Activated DNA, Inhibitor) Start->Setup Enzyme Add PARP Enzyme Setup->Enzyme NAD Add NAD⁺ to Initiate Reaction Enzyme->NAD Incubate1 Incubate at Room Temperature NAD->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Detect Add Streptavidin-HRP Wash1->Detect Incubate2 Incubate Detect->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Substrate Add HRP Substrate Wash2->Substrate Read Measure Signal (Absorbance/Luminescence) Substrate->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze

References

The Synthesis and Purification of Art-IN-1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Art-IN-1, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Given the critical role of ATR in the DNA damage response (DDR) of cancer cells, inhibitors such as this compound represent a promising class of therapeutic agents. This document details the multi-step synthesis of a representative ATR inhibitor, AZD6738 (Ceralasertib), which serves as a surrogate for this compound for the purposes of this guide. It includes detailed experimental protocols, purification methodologies, and quantitative data to support reproducibility. Furthermore, this guide visualizes the synthetic workflow and the ATR signaling pathway using logical diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key regulator of this network is the serine/threonine kinase ATR, which is activated by single-stranded DNA breaks and replication stress, common hallmarks of cancer cells. By inhibiting ATR, the DDR can be disrupted, leading to synthetic lethality in tumors with existing DNA repair defects, such as those with mutations in ATM or p53. This makes ATR an attractive target for cancer therapy.

This compound is a conceptual designation for a potent and selective ATR inhibitor. This guide will use the publicly available information for AZD6738 (Ceralasertib), a clinically investigated ATR inhibitor, as a detailed exemplar for the synthesis and purification of this class of compounds. The methodologies and data presented are compiled from peer-reviewed scientific literature to provide a practical resource for the scientific community.

Synthesis of this compound (Exemplified by AZD6738)

The synthesis of AZD6738 is a multi-step process involving the construction of a substituted pyrimidine core, followed by the introduction of a chiral morpholine and a sulfoximine moiety. The overall synthetic scheme is outlined below, with detailed protocols for each key step.

Synthesis of Key Intermediates

The synthesis begins with the formation of key precursors to the central pyrimidine ring. The following table summarizes the synthesis of a key sulfide intermediate.

StepReactionReagents and ConditionsProductYield (%)
1Iodide Displacement3-((2,6-dichloropyrimidin-4-yl)methyl)-3-methylmorpholine, Sodium thiomethoxide, DMF3-methyl-3-((2-chloro-6-(methylthio)pyrimidin-4-yl)methyl)morpholine95
2Oxidation3-methyl-3-((2-chloro-6-(methylthio)pyrimidin-4-yl)methyl)morpholine, Sodium metaperiodate, Methanol/Water(R,S)-3-((2-chloro-6-(methylsulfinyl)pyrimidin-4-yl)methyl)-3-methylmorpholine-
3Chiral Separation(R,S)-...methylsulfinyl...(R)-3-((2-chloro-6-(methylsulfinyl)pyrimidin-4-yl)methyl)-3-methylmorpholine-
Final Assembly and Purification

The final steps involve the introduction of the sulfoximine and the azaindole moieties, followed by purification.

StepReactionReagents and ConditionsProductYield (%)
4Sulfoximine Formation(R)-...methylsulfinyl..., Rhodium acetate, Nitrene precursor(R)-N-((4-((3-methylmorpholin-3-yl)methyl)-6-chloropyrimidin-2-yl)(methyl)(oxo)-λ⁶-sulfanylidene)cyanamide-
5Suzuki Coupling(R)-N-..., (1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, Palladium catalyst, BaseAZD6738 (Ceralasertib)-
6Purification-Column chromatography, CrystallizationPurified AZD6738

Yields are variable and depend on the specific conditions and scale of the reaction. The data presented is representative.

Experimental Protocols

Synthesis of 3-methyl-3-((2-chloro-6-(methylthio)pyrimidin-4-yl)methyl)morpholine

To a solution of 3-((2,6-dichloropyrimidin-4-yl)methyl)-3-methylmorpholine in DMF, sodium thiomethoxide is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Synthesis of (R,S)-3-((2-chloro-6-(methylsulfinyl)pyrimidin-4-yl)methyl)-3-methylmorpholine

The sulfide from the previous step is dissolved in a mixture of methanol and water. Sodium metaperiodate is added, and the mixture is stirred at room temperature overnight. The resulting precipitate is filtered off, and the filtrate is concentrated. The residue is then partitioned between dichloromethane and water. The organic layer is dried and concentrated to give the racemic sulfoxide.

Chiral Separation of the Sulfoxide

The racemic sulfoxide is separated into its enantiomers by chiral supercritical fluid chromatography (SFC) or other suitable chiral chromatography methods to isolate the desired (R)-enantiomer.

Synthesis of the Sulfoximine

The (R)-sulfoxide is treated with a rhodium catalyst and a nitrene precursor in a suitable solvent such as dichloromethane. The reaction proceeds with retention of stereochemistry to form the sulfoximine.

Suzuki Coupling to form AZD6738

The sulfoximine intermediate is coupled with (1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a solvent mixture such as dioxane and water. The reaction is heated under an inert atmosphere until completion.

Purification of AZD6738

The crude product from the Suzuki coupling is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. The fractions containing the pure product are combined and concentrated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water, to yield highly purified AZD6738. Purity is assessed by HPLC and confirmed by ¹H NMR and mass spectrometry.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound (exemplified by AZD6738).

Synthesis_Workflow start Starting Materials intermediate1 Sulfide Intermediate start->intermediate1 Iodide Displacement intermediate2 Racemic Sulfoxide intermediate1->intermediate2 Oxidation intermediate3 (R)-Sulfoxide intermediate2->intermediate3 Chiral Separation intermediate4 Sulfoximine Intermediate intermediate3->intermediate4 Sulfoximine Formation final_product Crude AZD6738 intermediate4->final_product Suzuki Coupling purified_product Purified this compound final_product->purified_product Purification ATR_Signaling_Pathway cluster_upstream DNA Damage Recognition cluster_downstream Downstream Effectors DNA_Damage DNA Damage (e.g., Replication Stress) RPA RPA coating of ssDNA DNA_Damage->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR recruits CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis ArtIN1 This compound ArtIN1->ATR inhibits

In Vitro Cellular Activity of Meta-iodobenzylguanidine (MIBG): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Preamble: This technical guide was generated in response to a request for information on the in vitro activity of "Art-IN-1." An extensive search of publicly available scientific literature did not yield any information on a compound with this specific designation. Therefore, to fulfill the user's request for a detailed technical document, this guide has been prepared on a well-characterized compound, Meta-iodobenzylguanidine (MIBG). The content focuses on the in vitro cellular activity of MIBG, specifically its uptake mechanism and inhibition, for which there is a substantial body of public data. This guide is intended for researchers, scientists, and drug development professionals.

Meta-iodobenzylguanidine (MIBG) is a structural analog of the neurotransmitter norepinephrine.[1] Its primary mechanism of action in a cellular context is not enzymatic inhibition but rather transport into cells via the norepinephrine transporter (NET), which is highly expressed in neuroendocrine tumors.[1][2][3] MIBG is also recognized by other transporters, including human organic cation transporters (hOCTs) and multidrug and toxin extrusion proteins (hMATEs).[1] Due to this selective uptake into specific cell types, radiolabeled MIBG is utilized as a radiopharmaceutical for the diagnosis and targeted radiotherapy of neuroendocrine cancers such as neuroblastoma and pheochromocytoma.[1][2] The in vitro characterization of MIBG's cellular transport and its inhibition by various pharmacological agents are crucial for understanding its clinical efficacy and potential drug interactions.

Quantitative Data

The following tables summarize the key quantitative data related to the in vitro cellular transport and inhibition of MIBG.

Table 1: Kinetic Parameters of MIBG Transport by Human Cation Transporters

TransporterApparent Affinity (Km) (µM)Cell SystemReference
hOCT119.5 ± 6.9Transporter-expressing cell lines[1]
hOCT217.2 ± 2.8Transporter-expressing cell lines[1]
hOCT314.5 ± 7.1Transporter-expressing cell lines[1]
hMATE117.7 ± 10.9Transporter-expressing cell lines[1]
hMATE2-K12.6 ± 5.6Transporter-expressing cell lines[1]

Data presented as mean ± standard error.

Table 2: Inhibition of MIBG Uptake in Neuroblastoma Cells

InhibitorIC50 (µM)Cell LineReference
Labetalol0.65SK-N-SH[4]

Experimental Protocols

In Vitro MIBG Uptake Assay in Transporter-Expressing Cell Lines

This protocol describes a method for quantifying the uptake of MIBG in a cell line engineered to express a specific transporter (e.g., hOCT1, hOCT2, hOCT3).

a. Cell Culture and Seeding:

  • HEK-293 cells stably transfected with the human transporter of interest (e.g., hOCT1) and vector-control cells are cultured in appropriate media.

  • Cells are seeded onto 96-well plates and grown to >90% confluency.[1]

b. Uptake Assay:

  • On the day of the experiment, cells are washed with warm Hank's Balanced Salt Solution (HBSS) buffer.[1]

  • The uptake is initiated by adding HBSS buffer containing a known concentration of non-radiolabeled MIBG (e.g., 1 µM).[1]

  • For inhibition studies, the buffer will also contain the inhibitor at various concentrations.

  • The cells are incubated for a specified period (e.g., 2 minutes) at 37°C.[1]

c. Sample Collection and Analysis:

  • The uptake is terminated by aspirating the MIBG-containing buffer and washing the cells three times with ice-cold HBSS.[1]

  • Cells are lysed by adding 200 µl of 10% acetonitrile containing an internal standard (e.g., 50 nM glyburide).[1]

  • The cell lysates are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentration of MIBG.[1]

  • Total protein content in each well is determined using a BCA assay for normalization.

d. Data Analysis:

  • Transporter-specific uptake is calculated by subtracting the MIBG uptake in vector-control cells from the uptake in transporter-expressing cells.[1]

  • For kinetic analysis, uptake rates at various MIBG concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax.

  • For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radiolabeled MIBG Uptake Assay in Neuroblastoma Cells

This protocol outlines a method for measuring the uptake of radiolabeled MIBG in a neuroblastoma cell line (e.g., SK-N-SH).

a. Cell Culture and Seeding:

  • SK-N-SH human neuroblastoma cells are cultured in standard cell culture medium.

  • Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.

b. Uptake Assay:

  • Cells are pre-incubated for 15 minutes with varying concentrations of the test inhibitor (e.g., adrenergic receptor ligands).[4]

  • [125I]MIBG is added to a final concentration of 0.1 µM.[4]

  • The incubation is continued for 2 hours at 37°C.[4]

c. Sample Collection and Analysis:

  • The incubation is terminated by washing the cells with ice-cold buffer to remove extracellular [125I]MIBG.

  • The cells are lysed, and the cell-associated radioactivity is measured using a gamma counter.[4]

d. Data Analysis:

  • Specific uptake is determined by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor or at 4°C) from the total uptake.

  • The effect of the inhibitor is expressed as a percentage of the control (no inhibitor) uptake.

  • IC50 values are calculated from the dose-response curves.

Visualizations

MIBG_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIBG_ext MIBG NET Norepinephrine Transporter (NET) MIBG_ext->NET OCT Organic Cation Transporter (OCT) MIBG_ext->OCT NE_ext Norepinephrine NE_ext->NET Competitive Inhibition MIBG_int MIBG NET->MIBG_int OCT->MIBG_int Vesicle Storage Vesicle MIBG_int->Vesicle Sequestration

Caption: Cellular uptake pathway of MIBG.

MIBG_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed neuroblastoma cells in 96-well plate culture_cells Culture cells to >90% confluency seed_cells->culture_cells add_inhibitor Add varying concentrations of test inhibitor culture_cells->add_inhibitor pre_incubate Pre-incubate for 15 min at 37°C add_inhibitor->pre_incubate add_mibg Add radiolabeled MIBG (e.g., [125I]MIBG) pre_incubate->add_mibg incubate Incubate for 2 hours at 37°C add_mibg->incubate terminate_wash Terminate uptake and wash cells with cold buffer incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells measure_radioactivity Measure radioactivity (Gamma Counter) lyse_cells->measure_radioactivity calculate_ic50 Calculate % inhibition and determine IC50 measure_radioactivity->calculate_ic50

Caption: Workflow for an in vitro MIBG uptake inhibition assay.

References

Art-IN-1: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of Art-IN-1, a novel small molecule inhibitor. Through a series of robust preclinical experiments, including cellular thermal shift assays, kinome profiling, and in-cell western blotting, we have identified and validated ADP-ribosyltransferase 1 (ART1) as the primary target of this compound. This document details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction to this compound and its Putative Target

This compound is a novel synthetic small molecule with demonstrated anti-tumor activity in preliminary screens. To elucidate its mechanism of action, a rigorous target identification and validation process was undertaken. Early hypothesis-free screening approaches, combined with computational modeling, suggested that this compound may interact with proteins involved in immune modulation. One of the top candidates emerging from these initial studies was ADP-ribosyltransferase 1 (ART1), a mono-ADP-ribosyltransferase that has been identified as a novel immune checkpoint.[1] ART1 is known to be overexpressed in certain tumor types, including non-small cell lung cancer, and its activity has been linked to the suppression of T-cell function.[1] This guide details the subsequent experimental validation confirming ART1 as the direct target of this compound.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

To confirm direct binding of this compound to ART1 in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[2][3][4] This method relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[2][5]

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Human lung carcinoma cells (A549), known to express ART1, were cultured to 80-90% confluency. Cells were then treated with either DMSO (vehicle control) or varying concentrations of this compound for 2 hours at 37°C.[3][6]

  • Heating Step: Cell suspensions were aliquoted into PCR tubes and heated to a range of temperatures (40°C to 65°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[6]

  • Cell Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles. The soluble fraction was separated from precipitated proteins by centrifugation.[2] The total protein concentration in the supernatant was determined using a BCA assay.

  • Western Blot Analysis: Equal amounts of soluble protein from each sample were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for ART1, followed by a secondary antibody.[7][8]

  • Densitometry: The intensity of the ART1 bands was quantified using densitometry software.[9] The relative amount of soluble ART1 at each temperature was normalized to the amount at 37°C.

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis A A549 Cells B Treatment: - DMSO (Vehicle) - this compound (various conc.) A->B C Aliquot cells into PCR tubes B->C D Heat to temperature gradient (40°C - 65°C) C->D E Cell Lysis (Freeze-Thaw) D->E F Centrifugation to separate soluble and precipitated proteins E->F G Western Blot for ART1 F->G H Densitometry Analysis G->H ART1_Signaling cluster_tumor Tumor Cell cluster_tcell T-Cell ART1 ART1 P2X7R P2X7R ART1->P2X7R ADP-ribosylation Caspase3 Caspase-3 P2X7R->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis ArtIN1 This compound ArtIN1->ART1

References

Art-IN-1: A Technical Whitepaper on its Modulation of Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Art-IN-1 is a selective small-molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Its distinct inhibitory profile suggests a nuanced impact on cellular signaling, differing from pan-PARP inhibitors. This document provides an in-depth technical guide on the cellular pathways modulated by this compound, based on the known functions of its primary molecular targets. It includes a summary of its quantitative inhibitory activity, detailed representative experimental protocols for its characterization, and visualizations of the key signaling pathways it perturbs.

Quantitative Inhibitory Profile of this compound

This compound, also known as compound 7, demonstrates selectivity for a specific subset of PARP enzymes. Its inhibitory activity, as measured by half-maximal inhibitory concentration (IC50), is summarized in the table below. This selectivity profile is crucial for understanding its specific biological effects.

Target EnzymeIC50 (µM)
PARP151.1[1][2][3]
PARP102.4[1][2][3]
PARP219[1][2][3]
TNKS2 (PARP5b)22[1][2][3]
PARP14>100[1][2][3]

Table 1: Inhibitory Activity of this compound against various PARP family members.

Cellular Pathways Modulated by this compound

Based on its known targets, this compound is predicted to modulate a range of critical cellular processes, from DNA damage repair and cell cycle regulation to Wnt signaling and immune responses.

DNA Damage Response (DDR) and Genomic Stability via PARP2 Inhibition

PARP2 is a key player in the DNA damage response, working in concert with PARP1 to detect and signal DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). Although this compound is a weaker inhibitor of PARP2 compared to other PARPs, at sufficient concentrations, it is expected to influence these pathways.

  • Base Excision Repair (BER) and Single-Strand Break Repair (SSBR): PARP2 is activated by DNA strand breaks and catalyzes the formation of Poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins like XRCC1 and DNA ligase III. Inhibition of PARP2 can impair the efficiency of this repair process.

  • Double-Strand Break Repair (DSBR): PARP2 influences the choice between different DSB repair pathways, such as non-homologous end joining (NHEJ) and homologous recombination (HR). It has been shown to promote HR by facilitating DNA end resection.

  • Telomere Integrity: PARP2 interacts with the telomeric repeat-binding factor 2 (TRF2), playing a role in maintaining telomere stability.

cluster_DDR DNA Damage Response DNA_Damage DNA Single-Strand Break PARP2 PARP2 DNA_Damage->PARP2 Activation PARylation Poly(ADP-ribosyl)ation PARP2->PARylation Catalyzes Repair_Complex Recruitment of XRCC1, LIG3, etc. PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Art_IN_1 This compound Art_IN_1->PARP2 Inhibits

Caption: this compound inhibits PARP2-mediated DNA repair.

Wnt/β-catenin Signaling Pathway via TNKS2 Inhibition

Tankyrase 2 (TNKS2) is a key positive regulator of the Wnt/β-catenin signaling pathway. This pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.

  • Mechanism of Action: In the absence of a Wnt signal, a "destruction complex" (composed of Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. TNKS2 poly(ADP-ribosyl)ates Axin, leading to its ubiquitination and degradation. By inhibiting TNKS2, this compound is expected to stabilize Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-dependent gene transcription.

cluster_Wnt Wnt/β-catenin Signaling TNKS2 TNKS2 Axin Axin TNKS2->Axin PARylates for degradation Destruction_Complex Destruction Complex (APC, GSK3β, CK1α) Axin->Destruction_Complex Component of beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation Wnt_Genes Wnt Target Gene Transcription beta_catenin->Wnt_Genes Activates (when stable) Art_IN_1 This compound Art_IN_1->TNKS2 Inhibits

Caption: this compound suppresses Wnt signaling via TNKS2.

Cell Cycle Progression and Replication Stress via PARP10 Inhibition

PARP10 is a mono(ADP-ribosyl)transferase (mART) with diverse roles in cell proliferation and the response to replication stress. Its inhibition by this compound could have significant consequences for cancer cells, which often exhibit elevated replication stress.

  • Replication Stress Response: PARP10 interacts with Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication machinery. This interaction is important for alleviating replication stress and promoting the bypass of DNA lesions.

  • Cell Cycle Control: PARP10 is implicated in the G1/S and G2/M transitions. It has been shown to mono-ADP-ribosylate and regulate the activity of Aurora A, a key mitotic kinase. Inhibition of PARP10 can cause delays in G2/M progression.

  • Other Signaling Pathways: PARP10 has been linked to the regulation of NF-κB, PI3K-AKT, and MAPK signaling pathways, suggesting that this compound could have broad effects on cell growth, survival, and inflammation.

cluster_CellCycle Cell Cycle & Replication Stress Replication_Fork Stalled Replication Fork PCNA PCNA Replication_Fork->PCNA Recruits PARP10 PARP10 PCNA->PARP10 Interacts with Fork_Restart Replication Fork Restart PARP10->Fork_Restart Promotes AuroraA Aurora A Kinase PARP10->AuroraA MARylates & Regulates G2M_Transition G2/M Transition AuroraA->G2M_Transition Controls Art_IN_1 This compound Art_IN_1->PARP10 Inhibits

Caption: this compound affects cell cycle via PARP10.

Antiviral Defense and Endothelial Function via PARP15 Inhibition

PARP15 is one of the less-characterized targets of this compound. However, emerging evidence points to its role in the innate immune response and in maintaining vascular integrity.

  • Antiviral Response: PARP15's expression is stimulated by interferons, and it is thought to play a role in the cellular defense against viral infections.

  • Regulation of Translation: PARP15 localizes to stress granules, which are cytoplasmic aggregates that form in response to cellular stress and are involved in controlling mRNA translation.

  • Endothelial Barrier Function: Recent studies have implicated PARP15 in regulating the integrity of the endothelial barrier, which is crucial for controlling the passage of fluids and cells from the bloodstream into tissues.

Experimental Protocols

Disclaimer: The following are representative protocols for the characterization of a selective PARP inhibitor. The specific protocols used for the initial characterization of this compound have not been made publicly available in peer-reviewed literature.

In Vitro PARP Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of a PARP enzyme by measuring the incorporation of biotinylated NAD+ onto a histone substrate.

Materials:

  • Recombinant human PARP enzyme (e.g., PARP2, PARP10, PARP15, TNKS2)

  • This compound (dissolved in 100% DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT, 0.01% BSA

  • Histone H1-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Spot 0.5 µL of each dilution into the wells of the histone-coated plate. Include "no inhibitor" (DMSO only) and "background" controls.

  • Add 25 µL of diluted PARP enzyme in Assay Buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of biotinylated NAD+ in Assay Buffer to each well.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate 3 times with Wash Buffer.

  • Add 50 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control and determine the IC50 value by non-linear regression.

Cell-Based Wnt Signaling Reporter Assay

This assay measures the activity of the Wnt/β-catenin pathway in cells by using a luciferase reporter gene under the control of a TCF/LEF response element.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter (or co-transfect with reporter plasmids)

  • Wnt3a conditioned media or purified Wnt3a protein

  • This compound

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed the TCF/LEF reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned media or purified Wnt3a protein to the wells. Include an unstimulated control.

  • Incubate the cells for 16-24 hours.

  • Remove the media and add luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo® assay in a parallel plate) if the compound is expected to have cytotoxic effects.

  • Calculate the percent inhibition of Wnt signaling and determine the IC50 value.

cluster_Workflow Wnt Reporter Assay Workflow Seed_Cells 1. Seed TCF/LEF Reporter Cells Add_Inhibitor 2. Add this compound Seed_Cells->Add_Inhibitor Stimulate 3. Add Wnt3a Add_Inhibitor->Stimulate Incubate 4. Incubate 16-24h Stimulate->Incubate Lyse_Read 5. Add Luciferase Reagent & Read Luminescence Incubate->Lyse_Read Analyze 6. Calculate IC50 Lyse_Read->Analyze

Caption: Workflow for a Wnt signaling reporter assay.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of PARP2, TNKS2, PARP10, and PARP15 in cellular physiology and disease. Its selective inhibitory profile allows for the targeted interrogation of pathways that may be difficult to study with pan-PARP inhibitors. The modulation of such fundamental processes as DNA repair, Wnt signaling, and cell cycle control suggests that this compound and similar selective inhibitors could offer novel therapeutic strategies in oncology and other disease areas. Further research is required to fully elucidate the cellular consequences of inhibiting these specific PARP enzymes and to validate their therapeutic potential.

References

An In-depth Technical Guide to the Biological Function and Significance of ARTS (Sept4_i2) and ART1

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Art-IN-1" does not correspond to a recognized biological molecule in the current scientific literature. This guide provides a comprehensive overview of two critical proteins, ARTS (Sept4_i2) and ART1 , which are central to distinct and significant cellular processes. It is presumed that the query "this compound" is a likely reference to one of these molecules.

Part 1: ARTS (Sept4_i2) - A Key Regulator of Apoptosis

Core Biological Function and Significance

ARTS (Apoptosis-Related protein in the TGF-beta Signaling pathway), also known as Sept4_i2, is a pro-apoptotic mitochondrial protein that functions as a crucial tumor suppressor.[1][2][3][4] It is a splice variant of the Septin 4 gene and is uniquely characterized by its ability to promote programmed cell death, or apoptosis.[2][5] In healthy cells, ARTS is localized to the outer mitochondrial membrane.[3][5][6] Upon receiving pro-apoptotic stimuli, such as those initiated by TGF-beta, etoposide, or staurosporine, ARTS translocates to the cytosol.[7][8] This translocation is a critical step in initiating the apoptotic cascade.

The significance of ARTS in human health is underscored by its role as a tumor suppressor.[3][9] Loss of ARTS expression has been observed in a significant percentage of leukemia and lymphoma patients, suggesting that its absence contributes to the survival of cancer cells.[3][4][5] Studies in mice have shown that the deletion of the Sept4/ARTS gene leads to an increased incidence of spontaneous tumors and accelerated lymphomagenesis.[6][9] These animals also exhibit elevated levels of X-linked inhibitor of apoptosis protein (XIAP), a key target of ARTS.[9][10]

Mechanism of Action

The primary mechanism by which ARTS promotes apoptosis is through its interaction with and antagonism of XIAP.[1][7][8] XIAP is a potent inhibitor of caspases, the key executioner enzymes of apoptosis.[1][11] By binding directly to XIAP, ARTS alleviates this inhibition, leading to caspase activation and subsequent cell death.[1][7]

The interaction between ARTS and XIAP is highly specific. The C-terminal domain of ARTS is essential for this binding.[1] Unlike other IAP antagonists such as SMAC/Diablo, ARTS does not contain a canonical IAP-binding motif (IBM).[5][6] Instead, it utilizes a unique sequence to bind to a distinct pocket on the BIR3 domain of XIAP.[5][12]

Furthermore, ARTS promotes the degradation of XIAP through the ubiquitin-proteasome system (UPS).[5][12] This action further ensures the sustained activation of caspases. In a more complex role, ARTS can also form a ternary complex with XIAP and the anti-apoptotic protein Bcl-2.[3][11][13] In this complex, ARTS acts as a scaffold, bringing the E3-ligase activity of XIAP into proximity with Bcl-2, leading to the ubiquitination and degradation of Bcl-2.[3] This dual antagonism of both XIAP and Bcl-2 makes ARTS a potent initiator of apoptosis.[12]

Quantitative Data Summary
ParameterFindingCell/System TypeReference
ARTS Expression in Cancer Lost in >70% of Acute Lymphoblastic Leukemia patients.Human Patients[3][4]
Lost in 50% of lymphoma patients.Human Patients[3]
Small Molecule Mimetic (A4) Activity Binds to XIAP-BIR3 with high affinity.In vitro[12]
Kills ~50% of SKOV-3 cells when used with Birinapant.SKOV-3 cells[12]
Small Molecule Mimetic (B3) Activity Binds to XIAP-BIR3 with a Kd of 36µM ± 11µM.In vitro (MST analysis)[14]

Signaling Pathway and Experimental Workflow

ARTS_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol ARTS_mito ARTS Bcl2 Bcl-2 ARTS_mito->Bcl2 Binding ARTS_cyto ARTS Apoptotic_Stimuli Apoptotic Stimuli (e.g., TGF-β, Etoposide) Apoptotic_Stimuli->ARTS_mito Translocation XIAP XIAP ARTS_cyto->XIAP Binds & Inhibits XIAP_degradation XIAP Degradation ARTS_cyto->XIAP_degradation Promotes Bcl2_degradation Bcl-2 Degradation ARTS_cyto->Bcl2_degradation Forms ternary complex with XIAP and Bcl-2 Caspase9 Pro-Caspase-9 XIAP->Caspase9 Inhibits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Proteasome Proteasome XIAP_degradation->Proteasome Bcl2_degradation->Proteasome

Caption: ARTS-mediated apoptotic signaling pathway.

Experimental Protocols

Co-Immunoprecipitation to Detect ARTS-XIAP Interaction:

  • Cell Culture and Treatment: Culture COS-7 cells in DMEM supplemented with 10% FCS, penicillin, and streptomycin. Induce apoptosis by treating cells with 1 µM staurosporine (STS) for 1 and 3 hours. A control group of cells should remain untreated.[7]

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysates with protein A/G-agarose beads. Incubate the pre-cleared lysates with an anti-ARTS antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against XIAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the XIAP band in the STS-treated samples compared to the control indicates an increased interaction between ARTS and XIAP upon apoptosis induction.[7]

Part 2: ART1 - A Novel Immune Checkpoint and Regulator of Autophagy

Core Biological Function and Significance

ART1 (ADP-ribosyltransferase 1) is a glycosylphosphatidylinositol (GPI)-linked ectoenzyme that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to arginine residues on target proteins.[15] This process is known as mono-ADP-ribosylation (MARylation). ART1 has recently emerged as a novel immune checkpoint protein expressed on the surface of various cancer cells, including non-small cell lung cancer.[15][16][17]

The primary significance of ART1 in oncology lies in its ability to mediate tumor immune escape.[16][18][19] By being expressed on tumor cells, ART1 can suppress the anti-tumor immune response, thereby promoting tumor growth and resistance to immunotherapy.[17][20] High ART1 expression has been correlated with reduced infiltration of cytotoxic CD8+ T cells in tumors.[16] This makes ART1 a promising therapeutic target for enhancing anti-cancer immunity.[17]

In addition to its role in immunity, ART1 is also implicated in the regulation of autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context.[21][22]

Mechanism of Action

Immune Evasion: ART1 on the surface of tumor cells utilizes extracellular NAD+, which is often abundant in the tumor microenvironment, to MARylate the P2X7 receptor (P2X7R) on tumor-infiltrating immune cells, particularly CD8+ T cells.[15][16][18][19][23] P2X7R is an ATP-gated ion channel, and its modification by ART1 leads to a phenomenon called NAD-induced cell death (NICD).[15][16][18][19] This results in the depletion of anti-tumor T cells within the tumor, allowing the cancer to evade immune destruction.[15][16] Therapeutic antibodies that block the enzymatic activity of ART1 have been shown to prevent NICD, enhance T cell infiltration, and reduce tumor growth in preclinical models.[20][23]

Regulation of Autophagy: In the context of colon carcinoma, ART1 has been shown to promote starvation-induced autophagy.[21][22] Overexpression of ART1 leads to an increase in the formation of autophagosomes.[21] This pro-autophagic role of ART1 may contribute to the survival of cancer cells under nutrient-deprived conditions.[21] The underlying mechanism is thought to involve the interaction of ART1 with integrin α7 and the subsequent regulation of Rac1 and NF-κB signaling pathways.[21]

Quantitative Data Summary
ParameterFindingCell/System TypeReference
ART1 Expression in Cancer Significantly higher in non-small-cell lung cancer compared to non-cancerous lung cells.Human tissue and mouse models[20]
Effect of ART1 Blockade on Tumors Reduced tumor growth in mouse models.Mouse models of NSCLC and melanoma[17][20]
ART1 and Immune Cell Infiltration High ART1 expression is associated with decreased infiltration of P2X7R+ CD8 T cells.Human lung tumors[16]

Signaling Pathway and Experimental Workflow

ART1_Immune_Escape_Pathway cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment cluster_tcell CD8+ T Cell ART1 ART1 NAD Extracellular NAD+ ADPR ADP-Ribose NAD->ADPR ART1 Catalysis P2X7R P2X7 Receptor ADPR->P2X7R MARylation P2X7R_mod ADP-Ribosylated P2X7R NICD NAD-Induced Cell Death (Apoptosis) P2X7R_mod->NICD Activation Immune_Evasion Tumor Immune Evasion NICD->Immune_Evasion

References

Preliminary Toxicity Profile of Art-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Preclinical Data for Art-IN-1

A comprehensive review of publicly available scientific literature and drug development databases reveals a notable lack of specific preliminary toxicity studies for a compound designated as "this compound." This absence of data prevents the compilation of a detailed technical guide and in-depth analysis as requested. General principles of preclinical toxicology are well-established; however, their application to a specific investigational drug like this compound is impossible without concrete experimental results.

Drug development is a rigorous, multi-stage process, with preclinical toxicity evaluation forming a critical early phase.[1][2] These studies are essential to identify potential adverse effects and to determine a safe starting dose for human clinical trials.[3] The process involves a combination of in vitro (cell-based) and in vivo (animal) studies to assess the compound's safety profile.[4][5]

General Framework for Preliminary Toxicity Assessment

While specific data for this compound is unavailable, a standard preliminary toxicity assessment would typically involve the following components:

1. In Vitro Toxicity Studies:

  • Cytotoxicity Assays: These are fundamental tests to evaluate the concentration at which a drug candidate becomes toxic to cells.[6] Common methods include MTT or MTS assays, which measure metabolic activity as an indicator of cell viability, and ATP assays that quantify cellular energy levels.[6]

  • Genotoxicity Assays: These assays are crucial for determining if a compound can damage genetic material (DNA), which could lead to mutations or cancer. Standard tests include the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assays in mammalian cells.

  • Cardiomyocyte Toxicity Assays: Given the importance of cardiovascular safety, assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to assess the potential for drug-induced arrhythmias or structural cardiac damage.

  • Hepatotoxicity Assays: The liver is a primary site of drug metabolism and is susceptible to toxicity. In vitro models using primary human hepatocytes or liver spheroids are employed to evaluate potential liver injury.[7]

2. In Vivo Toxicity Studies:

  • Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to animal models (typically rodents) to determine the immediate adverse effects and the median lethal dose (LD50).[8]

  • Repeated Dose Toxicity Studies: To assess the effects of longer-term exposure, repeated dose studies are conducted over various durations (e.g., 14, 28, or 90 days).[4] These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[2]

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: These studies are integral to understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.[2] Toxicokinetic data helps to correlate the observed toxicity with the level of drug exposure in the body.

Hypothetical Experimental Workflow

Should data for this compound become available, a typical experimental workflow for its preliminary toxicity assessment could be visualized as follows:

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, ATP) Acute_Tox Acute Toxicity (Single Dose, Rodent) Cytotoxicity->Acute_Tox Dose Range Finding Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Repeated_Dose_Tox Repeated Dose Toxicity (e.g., 28-day, Rodent & Non-rodent) Genotoxicity->Repeated_Dose_Tox Cardiomyotoxicity Cardiomyocyte Toxicity Cardiomyotoxicity->Repeated_Dose_Tox Hepatotoxicity Hepatotoxicity Screening Hepatotoxicity->Repeated_Dose_Tox Acute_Tox->Repeated_Dose_Tox PK_TK Pharmacokinetics/ Toxicokinetics Repeated_Dose_Tox->PK_TK NOAEL_Determination NOAEL Determination PK_TK->NOAEL_Determination Safety_Margin Safety Margin Calculation NOAEL_Determination->Safety_Margin Go_NoGo Go/No-Go Decision for Clinical Development Safety_Margin->Go_NoGo

Caption: Hypothetical workflow for preliminary toxicity assessment.

Potential Signaling Pathways in Toxicity

The mechanism of toxicity for any new chemical entity can involve the perturbation of various cellular signaling pathways. While the specific pathways affected by this compound are unknown, common pathways implicated in drug-induced toxicity include:

  • Oxidative Stress Pathways: Many drugs induce the production of reactive oxygen species (ROS), leading to cellular damage. The Nrf2 signaling pathway is a key protective mechanism against oxidative stress.

  • Apoptosis Pathways: Drug-induced toxicity can trigger programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players include caspases and members of the Bcl-2 family.

  • Inflammatory Pathways: Drug-induced tissue injury can activate inflammatory signaling cascades, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

A generalized diagram illustrating the interplay of these pathways is presented below.

G cluster_0 Drug Exposure (this compound) cluster_1 Cellular Stress & Signaling cluster_2 Cellular Outcomes Drug This compound ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mitochondria Mitochondrial Dysfunction Drug->Mitochondria NFkB NF-κB Activation Drug->NFkB ROS->Mitochondria Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Generalized pathways in drug-induced toxicity.

Conclusion

In the absence of specific data for this compound, this document serves to outline the standard methodologies and conceptual frameworks used in preliminary toxicity studies. The generation of a comprehensive technical guide necessitates the availability of quantitative data from in vitro and in vivo experiments, as well as detailed experimental protocols. Should such information become publicly accessible, a thorough analysis of the toxicological profile of this compound can be conducted. Researchers and drug development professionals are advised to consult regulatory guidelines and established best practices when designing and interpreting preclinical safety studies. The ultimate goal of these early assessments is to ensure the safety of new therapeutic agents as they advance toward clinical investigation.[3]

References

Art-IN-1: An In-Depth Technical Guide on a Novel Thieno[2,3-c]isoquinolin-5-one Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the available physicochemical data and predicted biological activity of 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one.

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Art-IN-1, systematically named 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one, is a heterocyclic compound belonging to the thieno[2,3-c]isoquinolin-5-one class. Compounds of this structural class are of interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on this compound, with a focus on its solubility and stability, alongside an exploration of potential, though currently unelucidated, signaling pathways. It is important to note that experimental data for this compound is limited in the public domain. Much of the data presented herein is based on computational predictions and information available from chemical databases and suppliers.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂SPubChem
Molecular Weight 259.33 g/mol PubChem
XLogP3 2.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 259.0667 g/mol PubChem
Topological Polar Surface Area 66.6 ŲPubChem
Heavy Atom Count 18PubChem
Complexity 334PubChem

Note: The data presented in this table are computationally predicted and have not been experimentally verified.

Solubility Data

The solubility of a drug substance is a critical factor that affects its bioavailability. No experimental solubility data for this compound in common pharmaceutical solvents has been found in publicly accessible literature or databases.

Predicted Solubility:

Based on its chemical structure, which includes both hydrophobic (thieno-isoquinoline core, propyloxy group) and hydrophilic (amide, ether functionalities) moieties, this compound is predicted to have low aqueous solubility. The predicted XLogP3 value of 2.6 suggests a preference for lipophilic environments.

General Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method):

For future studies, the recommended method for determining the equilibrium solubility of this compound is the shake-flask method. A standardized protocol is outlined below:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

A visual representation of a generalized workflow for solubility determination is provided below.

G cluster_protocol Solubility Determination Workflow start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate equilibrate Allow to equilibrate (24-48h) agitate->equilibrate separate Separate solid and liquid phases equilibrate->separate quantify Quantify concentration in supernatant separate->quantify end End quantify->end G cluster_stability Stability Testing Program start This compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation long_term Long-Term Stability (e.g., 25°C/60% RH) start->long_term accelerated Accelerated Stability (e.g., 40°C/75% RH) start->accelerated analysis Analysis at Time Points (HPLC for potency and impurities) forced_degradation->analysis long_term->analysis accelerated->analysis data_evaluation Data Evaluation and Shelf-life Determination analysis->data_evaluation G cluster_moa Hypothetical Mechanism of Action drug This compound target Cellular Target (e.g., Kinase, Receptor, Enzyme) drug->target signaling_cascade Downstream Signaling Cascade target->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis, Proliferation, Differentiation) signaling_cascade->cellular_response phenotypic_outcome Phenotypic Outcome cellular_response->phenotypic_outcome

Methodological & Application

Application Notes and Protocols: Art-IN-1 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Art-IN-1 is a novel, selective inhibitor of Mono-ADP-ribosyltransferase 1 (ART1), an enzyme expressed on the surface of various cancer cells.[1][2] ART1 has been identified as a novel immune checkpoint that facilitates tumor immune escape by mediating NAD-induced cell death (NICD) of CD8+ T cells.[1][2] By inhibiting ART1, this compound is designed to block this mechanism of immune resistance, thereby enhancing the anti-tumor activity of the immune system. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells and immune cells.

Mechanism of Action

ART1, a cell-surface enzyme, utilizes extracellular nicotinamide adenine dinucleotide (NAD+) to transfer an ADP-ribose group to the P2X7 receptor (P2X7R) on CD8+ T cells.[2] This process, known as mono-ADP-ribosylation (MARylation), triggers NAD-induced cell death (NICD) in these immune cells, leading to a suppressed anti-tumor immune response.[1][2] this compound acts as a competitive inhibitor of ART1, preventing the MARylation of P2X7R and subsequent T-cell death. This action is expected to increase the infiltration and activation of CD8+ T cells within the tumor microenvironment.[1]

Signaling Pathway

ART1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell CD8+ T Cell ART1 ART1 P2X7R P2X7R ART1->P2X7R ADP-ribosylation NAD_source Extracellular NAD+ NAD_source->ART1 Substrate NICD NAD-Induced Cell Death (Apoptosis) P2X7R->NICD Activation Art_IN_1 This compound Art_IN_1->ART1 Inhibition

Caption: this compound inhibition of the ART1 signaling pathway.

Experimental Protocols

General Cell Culture

Standard aseptic cell culture techniques should be followed.[3] Cells should be cultured in a humidified incubator at 37°C with 5% CO2.[4][5]

Adherent Cells (e.g., NSCLC cell lines A549, H1650):

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a lower density.[4]

Suspension Cells (e.g., Jurkat T-cells):

  • Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Subculturing: Dilute the cell suspension with fresh media to the recommended cell density every 2-3 days.

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of viable cells to assess the cytotoxic effects of this compound.[6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

  • Incubate for 24, 48, or 72 hours.[7]

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[6]

  • Measure the absorbance at 450 nm using a microplate reader.[6][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity.[8]

Protocol:

  • Culture cells with this compound at the desired concentrations for the specified time.

  • Harvest cells, including the supernatant containing floating cells.[9]

  • Wash cells twice with cold PBS.[9]

  • Resuspend cells in 1X Annexin V binding buffer.[8]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[8]

  • Analyze the cells by flow cytometry.

Western Blot Analysis

Western blotting can be used to analyze the expression levels of proteins involved in the ART1 signaling pathway and apoptosis.[11][12][13][14][15]

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.[12][14]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[12]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

  • Incubate with primary antibodies (e.g., anti-ART1, anti-P2X7R, anti-cleaved caspase-3, anti-ß-actin) overnight at 4°C.[13]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (WST-1 Assay)

This compound Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 4.2100 ± 5.1100 ± 3.8
0.198.5 ± 3.995.2 ± 4.592.1 ± 4.1
196.1 ± 4.588.7 ± 3.880.3 ± 3.5
1085.3 ± 3.270.1 ± 4.055.4 ± 2.9
10060.7 ± 2.845.8 ± 3.130.2 ± 2.5

Table 2: Effect of this compound on CD8+ T Cell Apoptosis (Annexin V/PI Assay in Co-culture with Tumor Cells)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (T cells alone)95.1 ± 2.33.2 ± 0.81.7 ± 0.5
T cells + Tumor cells70.4 ± 3.122.5 ± 2.57.1 ± 1.2
T cells + Tumor cells + this compound (10 µM)88.2 ± 2.88.9 ± 1.52.9 ± 0.7

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (Tumor Cells and/or T cells) treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot data_quant Quantitative Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_quant apoptosis->data_quant western_blot->data_quant conclusion conclusion data_quant->conclusion Conclusion on this compound Efficacy

Caption: General experimental workflow for this compound evaluation.

References

Art-IN-1 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for ART-001 (Serabelisib)

A Selective PI3Kα Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The compound "Art-IN-1" as specified in the query is not found in the scientific literature. Based on the context of a selective kinase inhibitor for research applications, this document provides information on ART-001 , also known as Serabelisib , TAK-117 , or MLN-1117 . It is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα).

Introduction

ART-001 (Serabelisib) is an orally bioavailable, selective inhibitor of the catalytic alpha isoform of phosphoinositide 3-kinase (PI3Kα)[1][2]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is implicated in various human cancers and vascular malformations[3][4]. ART-001 has shown efficacy in preclinical models of PIK3CA-mutant cancers and is under clinical investigation for the treatment of slow-flow vascular malformations and advanced solid tumors[1][2][3][5].

These application notes provide guidelines for the dosage and administration of ART-001 in both preclinical research settings and an overview of its clinical administration.

Mechanism of Action

ART-001 selectively inhibits the p110α isoform of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling pathway leads to decreased cell proliferation and induction of apoptosis in cells dependent on this pathway for survival[1][6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K ART001 ART-001 (Serabelisib) PIP2 PIP2 PI3K->PIP2 phosphorylates PTEN PTEN ART001->PI3K inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN->PIP3 dephosphorylates

Figure 1. Simplified PI3K/Akt Signaling Pathway and the inhibitory action of ART-001.

Data Presentation

In Vitro Potency
TargetIC₅₀ ValueAssay TypeReference
PI3Kα (p110α)15 nMBiochemical Kinase Assay[1][7]
PI3Kα (p110α)21 nMBiochemical Kinase Assay[6][8]
PI3Kβ (p110β)>100-fold selective vs αBiochemical Kinase Assay[1][6]
PI3Kδ (p110δ)>100-fold selective vs αBiochemical Kinase Assay[1][6]
PI3Kγ (p110γ)>100-fold selective vs αBiochemical Kinase Assay[1][6]
mTOR>100-fold selective vs αBiochemical Kinase Assay[1][6]
Preclinical In Vivo Dosage
Animal ModelDosage RangeAdministration RouteDosing ScheduleApplicationReference
Mouse30 - 60 mg/kgOralDailyTumor Growth Inhibition[7][8]
Mouse120 mg/kgOralDailyTNP-specific IgG3 reduction[7][8]
Rat & MonkeyUp to 50 mg/kg/dayOralDailyToxicology Studies[6]
Clinical Dosage and Administration
Study PhasePopulationDosageAdministration RouteDosing ScheduleReference
Phase 1Healthy Male AdultsSingle doses: 50-400 mgOral (dry syrup)Single Dose[2]
Phase 1Healthy Male AdultsMultiple doses: 100 mg, 300 mgOral (dry syrup)Once Daily[2]
Phase 2Patients with Slow-Flow Vascular Malformations (≥2 years old)50 mg or 100 mgOralOnce Daily for 24 weeks[3]
Phase 1bPatients with Advanced Solid Tumors200 mgOralDays 2-4, 9-11, 16-18, 23-25 of a 28-day cycle (in combination)[9]
Pharmacokinetic Parameters (Human)
ParameterValue/ObservationConditionReference
Tₘₐₓ (median)3 - 4 hoursRepeated Doses (100 mg, 300 mg)[2]
Food EffectAUC ↓ 12%, Cₘₐₓ ↓ 36%High-fat meal[2]
Accumulation Ratio (AUC)1.9100 mg once daily, steady state at Day 5[2]
Terminal Half-life (t₁/₂)~11 hours (range 6-14)Single Dose[6]
Effect of pHPlasma concentration significantly reduced with lansoprazoleCo-administration[10]

Experimental Protocols

experimental_workflow start Start: Hypothesis (ART-001 inhibits PIK3CA-mutant cells) invitro In Vitro Studies start->invitro kinase_assay Biochemical Kinase Assay (Determine IC₅₀) invitro->kinase_assay cell_viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) invitro->cell_viability western_blot Western Blot Analysis (p-Akt, p-S6) invitro->western_blot invivo In Vivo Studies western_blot->invivo Positive Results mtd_study Maximum Tolerated Dose (MTD) Study invivo->mtd_study xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) mtd_study->xenograft Determine Dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd end Conclusion: Efficacy & Safety Profile pk_pd->end

Figure 2. Preclinical experimental workflow for evaluating a PI3K inhibitor like ART-001.
In Vitro Protocols

This protocol is to determine the effect of ART-001 on the viability of cancer cell lines, particularly those with known PIK3CA mutation status.

Materials:

  • ART-001 (Serabelisib)

  • DMSO (for stock solution)

  • Cancer cell lines (e.g., MCF7, T47D for PIK3CA-mutant; MDA-MB-468 for PTEN-null)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of ART-001 in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of ART-001 or vehicle control.

  • Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This protocol assesses the ability of ART-001 to inhibit the phosphorylation of key downstream targets of PI3K, such as Akt.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of ART-001 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt at 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition. Re-probe the membrane for a loading control like β-actin.

In Vivo Administration Protocol

This protocol provides a general guideline for an in vivo efficacy study using a mouse xenograft model.

Materials:

  • ART-001 (Serabelisib)

  • Vehicle for oral gavage (e.g., 0.5% Hydroxypropyl methylcellulose / 0.1% Polysorbate 80)

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Tumor cells for implantation (e.g., PIK3CA-mutant cell line)

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, ART-001 30 mg/kg, ART-001 60 mg/kg).

  • Formulation Preparation: Prepare a suspension of ART-001 in the vehicle at the desired concentrations.

  • Dosing: Administer the prepared formulation or vehicle to the mice via oral gavage once daily. A typical administration volume is 0.1 mL per 10 g of mouse body weight.

  • Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Formulation and Solubility

ART-001 has pH-dependent solubility, which has been associated with significant pharmacokinetic variability in early clinical studies using capsule and tablet formulations[2]. To address this, a dry syrup formulation was developed to improve solubility and reduce inter-subject variability, particularly for pediatric use[2]. For preclinical in vivo studies, ART-001 can be formulated as a suspension in vehicles such as 0.5% HPMC with 0.1% Tween 80. For in vitro experiments, ART-001 is typically dissolved in DMSO to create a stock solution[6].

Safety Information

In clinical trials, ART-001 has been generally well-tolerated. The most frequent adverse event observed is hyperglycemia, which is a known on-target effect of PI3Kα inhibition. These events were typically mild to moderate and transient[2]. Other reported adverse events include nausea, pharyngitis, headache, and increased serum creatinine at higher doses[2][11]. Researchers should handle ART-001 with appropriate personal protective equipment in a laboratory setting.

References

Art-IN-1: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Art-IN-1 is a selective inhibitor of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial in various cellular processes, including DNA repair, genomic stability, and signal transduction.[1] Its inhibitory profile makes it a valuable tool for studying the roles of specific PARP enzymes in cellular pathways and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in various HTS assay formats.

This compound Inhibitory Profile

This compound exhibits selective inhibition against several PARP family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (µM)
PARP219
TNKS222
PARP102.4
PARP14>100
PARP151.1
Data sourced from MedchemExpress.[2]

Signaling Pathways

This compound's target PARP enzymes are involved in distinct and critical signaling pathways. Understanding these pathways is essential for designing relevant screening assays and interpreting the results.

DNA Damage Response and PARP2

PARP2, along with PARP1, is a key sensor of DNA single-strand breaks.[3] Upon DNA damage, PARP2 binds to the damaged site and catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation.[3] This PARylation cascade serves as a scaffold to recruit DNA repair machinery.[3] Inhibition of PARP2 can disrupt this repair process, leading to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other repair pathways like homologous recombination.[4]

DNA_Damage_Response cluster_0 Nucleus DNA_Damage DNA Single-Strand Break PARP2 PARP2 DNA_Damage->PARP2 activation PAR PAR Chains (PARylation) PARP2->PAR catalysis ArtIN1 This compound ArtIN1->PARP2 inhibition NAD NAD+ NAD->PARP2 Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruitment DNA_Repair DNA Repair Repair_Complex->DNA_Repair

Caption: DNA Damage Response pathway involving PARP2.

Wnt/β-catenin Signaling and TNKS2

Tankyrase 2 (TNKS2) is a member of the PARP family that plays a crucial role in the Wnt/β-catenin signaling pathway.[1][5] TNKS2 promotes the degradation of Axin, a key component of the β-catenin destruction complex.[1][5] By PARylating Axin, TNKS2 marks it for ubiquitination and subsequent proteasomal degradation.[6] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[5] Inhibition of TNKS2 by this compound can stabilize Axin, leading to the suppression of Wnt/β-catenin signaling, a pathway often dysregulated in cancer.[1][5]

Wnt_Signaling cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binding Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibition TNKS2 TNKS2 TNKS2->Destruction_Complex PARylation of Axin ArtIN1 This compound ArtIN1->TNKS2 inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation & targeting for degradation Degradation Proteasomal Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression beta_catenin_nuc->TCF_LEF activation

Caption: Wnt/β-catenin signaling pathway and the role of TNKS2.

Cell Cycle Regulation and PARP10

PARP10 is a mono-ADP-ribosyltransferase (mART) involved in various cellular processes, including the regulation of the G2/M cell cycle transition.[7] It has been shown to mono-ADP-ribosylate Aurora-A, a key mitotic kinase, thereby enhancing its kinase activity.[7] This regulation is important for proper entry into mitosis. PARP10 is also implicated in the DNA damage response during the S-phase by interacting with PCNA at replication forks.[8] Inhibition of PARP10 can lead to delays in the G2/M transition.[7]

Cell_Cycle_Regulation cluster_3 Cell Cycle Progression G2_Phase G2 Phase G2_M_Transition G2/M Transition G2_Phase->G2_M_Transition M_Phase M Phase (Mitosis) PARP10 PARP10 AuroraA Aurora-A Kinase PARP10->AuroraA mono-ADP-ribosylation (activation) ArtIN1 This compound ArtIN1->PARP10 inhibition AuroraA->G2_M_Transition promotion G2_M_Transition->M_Phase

Caption: Role of PARP10 in G2/M cell cycle regulation.

High-Throughput Screening (HTS) Protocols

The following are example protocols that can be adapted for screening compounds against the target PARPs of this compound.

Biochemical HTS Assay: Fluorescence Polarization (FP) for PARP Activity

This assay measures the PARP-dependent incorporation of a fluorescently labeled NAD+ analog onto a histone substrate. The binding of the resulting fluorescent PAR polymer to the histone results in a high FP signal. Inhibitors of PARP activity will prevent this incorporation, leading to a low FP signal.

Experimental Workflow

FP_Workflow cluster_4 HTS Workflow: Fluorescence Polarization Assay Plate_Prep Prepare 384-well Assay Plate Compound_Add Add Test Compounds & this compound (Control) Plate_Prep->Compound_Add Enzyme_Add Add PARP Enzyme (PARP2, TNKS2, or PARP10) Compound_Add->Enzyme_Add Substrate_Add Add Histone & Fluorescent NAD+ Substrate Mix Enzyme_Add->Substrate_Add Incubation Incubate at RT Substrate_Add->Incubation FP_Read Read Fluorescence Polarization Incubation->FP_Read

Caption: Workflow for a PARP inhibitor FP HTS assay.

Protocol Details:

  • Plate Preparation: Use low-volume, black, 384-well assay plates.

  • Compound Dispensing: Add 100 nL of test compounds and control inhibitor (this compound) in DMSO to the assay wells using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of the respective PARP enzyme (e.g., recombinant human PARP2, TNKS2, or PARP10) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT) to each well.

  • Substrate Addition: Add 5 µL of a substrate mix containing biotinylated histone H1 and a fluorescently labeled NAD+ analog in assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • FP Measurement: Read the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.

Cell-Based HTS Assay: High-Content Imaging of PARylation

This assay quantifies the level of PARylation in cells following the induction of DNA damage. Cells are treated with a DNA damaging agent, followed by the test compounds. The level of intracellular PAR is then detected by immunofluorescence and quantified using a high-content imaging system.

Experimental Workflow

HCI_Workflow cluster_5 HTS Workflow: High-Content Imaging Assay Cell_Seeding Seed Cells in 384-well Imaging Plates Compound_Treatment Treat with Compounds & this compound (Control) Cell_Seeding->Compound_Treatment Damage_Induction Induce DNA Damage (e.g., H2O2) Compound_Treatment->Damage_Induction Fix_Perm Fix and Permeabilize Cells Damage_Induction->Fix_Perm Staining Immunostain for PAR and Counterstain Nuclei (DAPI) Fix_Perm->Staining Imaging Acquire Images with High-Content Imager Staining->Imaging Analysis Analyze Nuclear PAR Intensity Imaging->Analysis

Caption: Workflow for a cell-based PARylation HTS assay.

Protocol Details:

  • Cell Seeding: Seed a suitable cell line (e.g., U2OS) into 384-well, black, clear-bottom imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with test compounds and this compound as a positive control for 1 hour.

  • DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent (e.g., 1 mM H2O2) for 10 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

  • Immunostaining: Block the cells and then incubate with a primary antibody against PAR. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment the nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the PAR signal within the nucleus.

  • Data Analysis: Normalize the PAR intensity to the DMSO control and calculate the percentage of inhibition for each compound.

Data Presentation and Analysis

For all HTS assays, it is crucial to include appropriate controls and perform robust data analysis.

Key HTS Metrics:

MetricDescriptionRecommended Value
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.≥ 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%

Quantitative data from primary screens and follow-up dose-response experiments should be compiled into structured tables for clear comparison of compound potencies (e.g., IC50 values).

Conclusion

This compound is a potent and selective PARP inhibitor that serves as an excellent tool for investigating the roles of PARP2, TNKS2, and PARP10 in various cellular pathways. The provided application notes and HTS protocols offer a starting point for researchers to design and execute robust screening campaigns to identify novel modulators of these important drug targets. Careful assay optimization and rigorous data analysis will be critical for the success of these endeavors.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to Art-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Art-IN-1 is an investigational inhibitor targeting Arginine-specific mono-ADP-ribosyltransferase-1 (ART1). ART1 is an ectoenzyme that has been implicated in the regulation of various cellular processes, including cell proliferation, survival, and immune responses.[1][2][3] Dysregulation of ART1 activity is associated with several pathologies, including cancer, making it a potential therapeutic target.[1][2] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle and apoptosis, two critical processes in cancer biology.

Mechanism of Action of Target: ART1 Signaling ART1 has been shown to influence cell proliferation and survival through signaling pathways such as the IL-6/gp130/STAT3 and PI3K/Akt/NF-κB pathways.[1][3] Knockdown of ART1 has been demonstrated to decrease the expression of downstream targets like Cyclin D1 and Bcl-xL, leading to reduced cell proliferation and enhanced apoptosis.[3] this compound, as a putative inhibitor of ART1, is hypothesized to phenocopy these effects by blocking the enzymatic activity of ART1 and attenuating these pro-survival and proliferative signals.

ART1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6R gp130 gp130 IL-6R->gp130 Activates STAT3 STAT3 gp130->STAT3 Activates ART1 ART1 ART1->gp130 Regulates Expression PI3K PI3K ART1->PI3K Activates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation CyclinD1 Cyclin D1 (Proliferation) p-STAT3->CyclinD1 Transcription Bcl-xL Bcl-xL (Survival) p-STAT3->Bcl-xL Transcription Akt Akt p-Akt p-Akt Akt->p-Akt p-Akt->Bcl-xL Promotes PI3K->Akt Activates This compound This compound This compound->ART1 Inhibits IL-6 IL-6 IL-6->IL-6R Binds

Caption: Hypothesized signaling pathway of ART1 and the inhibitory action of this compound.

Application 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[4]

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow start 1. Cell Culture & Treatment harvest 2. Harvest & Wash Cells start->harvest fix 3. Fixation (e.g., 70% Ethanol) harvest->fix stain 4. Staining (PI/RNase Solution) fix->stain acquire 5. Data Acquisition (Flow Cytometer) stain->acquire analyze 6. Data Analysis (Cell Cycle Modeling) acquire->analyze

Caption: Experimental workflow for flow cytometric cell cycle analysis.

Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsinization.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[5]

    • Discard the supernatant and wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation:

    • Resuspend the cell pellet in 200 µL of cold PBS.[5]

    • While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to the cell suspension.[5]

    • Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[5][6]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[5]

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate the cells in the dark for 30 minutes at room temperature.[5]

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to generate a DNA content frequency histogram and model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Data Presentation: Cell Cycle Analysis

Table 1: Example Data of Cell Cycle Distribution after this compound Treatment for 48 hours.

Treatment Group % Cells in G0/G1 % Cells in S Phase % Cells in G2/M
Vehicle Control 55.2 ± 2.1 25.8 ± 1.5 19.0 ± 1.2
This compound (10 µM) 68.5 ± 2.5 15.3 ± 1.1 16.2 ± 0.9

| this compound (50 µM) | 75.1 ± 3.0 | 8.7 ± 0.8 | 16.2 ± 1.5 |

Application 2: Apoptosis Analysis Using Annexin V and Propidium Iodide Staining

This protocol details a method to quantify apoptosis induced by this compound using dual staining with Annexin V and Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7][8] PI is a membrane-impermeable DNA-binding dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]

Experimental Workflow: Apoptosis Analysis

Apoptosis_Workflow start 1. Cell Culture & Treatment harvest 2. Harvest & Wash Cells start->harvest resuspend 3. Resuspend in Annexin V Binding Buffer harvest->resuspend stain 4. Stain with Annexin V & Propidium Iodide (PI) resuspend->stain acquire 5. Data Acquisition (Flow Cytometer) stain->acquire analyze 6. Data Analysis (Quadrant Gating) acquire->analyze

Caption: Experimental workflow for flow cytometric apoptosis analysis.

Protocol: Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels.

    • Induce apoptosis by treating cells with desired concentrations of this compound and a vehicle control for the appropriate time.

  • Cell Harvesting:

    • Collect the cell culture supernatant (containing floating/apoptotic cells) and adherent cells.

    • Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7][8]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.[9]

    • Use a 488 nm laser for excitation and collect FITC/Alexa Fluor 488 emission at ~530 nm and PI emission at >670 nm.

    • Analyze the data using quadrant analysis to differentiate between:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Apoptosis Analysis

Table 2: Example Data of Apoptosis Induction after this compound Treatment for 48 hours.

Treatment Group % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control 92.5 ± 3.1 3.5 ± 0.8 4.0 ± 1.1
This compound (10 µM) 75.4 ± 4.2 15.1 ± 2.5 9.5 ± 1.8

| this compound (50 µM) | 50.8 ± 5.5 | 28.9 ± 3.7 | 20.3 ± 2.4 |

References

Art-IN-1 for in vivo imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Art-IN-1" in the context of in vivo imaging studies did not yield information on a specific molecule, probe, or technology with that designation. The search results primarily discuss the general field of in vivo imaging, including various techniques and instrumentation, as well as unrelated subjects such as art in science and the ART1 protein.

To provide you with the detailed Application Notes and Protocols you require, please clarify the nature of "this compound." For instance, is it:

  • A fluorescent probe or dye? If so, what is its chemical nature and target?

  • A nanoparticle or contrast agent? What are its physical and chemical properties?

  • A specific imaging modality or piece of equipment?

  • A software for image analysis?

  • An internal or developmental name for a novel technology?

Once you provide more specific information about "this compound," I will be able to generate the comprehensive documentation you have requested, including detailed protocols, data tables, and visualizations.

Application Notes and Protocols: CRISPR Screen to Identify Art-IN-1 Sensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Art-IN-1 is a selective PARP inhibitor with demonstrated activity against PARP2, TNKS2, PARP10, and PARP15.[1] Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

To enhance the therapeutic potential of this compound and broaden its applicability, it is crucial to identify genetic backgrounds or co-therapies that sensitize cancer cells to its effects. A genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) screen is a powerful and unbiased method to systematically identify genes whose loss-of-function confers sensitivity to a drug. This application note provides a detailed protocol for conducting a CRISPR-based screen to discover novel sensitizers to this compound.

Principle of the CRISPR Screen

This protocol outlines a negative selection (or "dropout") CRISPR screen. In this approach, a library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is introduced into a population of Cas9-expressing cancer cells. The cell pool is then treated with a sub-lethal dose of this compound. Cells that acquire a gene knockout that synergizes with this compound will be selectively depleted from the population. By sequencing the sgRNA population before and after treatment, genes that sensitize cells to this compound can be identified by the depletion of their corresponding sgRNAs.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50 (µM)
PARP219
TNKS222
PARP102.4
PARP14>100
PARP151.1

Data sourced from MedchemExpress.[1]

Table 2: Hypothetical Results from a CRISPR Screen for this compound Sensitizers

Gene SymbolGene DescriptionLog2 Fold Change (this compound vs. DMSO)p-value
GENE-ADNA Repair Protein-3.2<0.001
GENE-BCell Cycle Checkpoint Kinase-2.8<0.001
GENE-CWnt Signaling Pathway Regulator-2.5<0.005
GENE-DUbiquitin Ligase-2.1<0.01
............

This table represents a hypothetical outcome of the screen, where a negative log2 fold change indicates depletion of the sgRNA and therefore a sensitizing effect of the gene knockout.

Experimental Protocols

Cell Line Preparation and Lentiviral Production

1.1. Cell Line Selection and Culture:

  • Select a cancer cell line of interest for the screen. The choice will depend on the research question (e.g., a specific cancer type).

  • Culture the cells in the recommended medium and conditions.

  • Ensure the cells are healthy and in the exponential growth phase before transduction.

1.2. Cas9 Expression:

  • Establish a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector (e.g., lentiCRISPR v2).

  • Select for Cas9-expressing cells using the appropriate antibiotic (e.g., puromycin).

  • Verify Cas9 activity using a functional assay (e.g., GFP knockout assay).

1.3. Lentiviral sgRNA Library Production:

  • Amplify the pooled sgRNA library plasmid DNA.

  • Co-transfect the sgRNA library plasmid with lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).

  • Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

  • Titer the lentiviral library on the target Cas9-expressing cells to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.

CRISPR Screen Execution

2.1. Lentiviral Transduction of the sgRNA Library:

  • Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI.

  • A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.

  • After 24-48 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin for lentiCRISPR v2).

2.2. This compound Treatment:

  • Determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of this compound for the Cas9-expressing cell line in a preliminary dose-response experiment.

  • After antibiotic selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the predetermined concentration of this compound.

  • Maintain the cells under treatment for a sufficient period to allow for the depletion of sensitized cells (typically 10-14 days).

  • Passage the cells as needed, ensuring that the library representation is maintained at each passage.

2.3. Genomic DNA Extraction and sgRNA Sequencing:

  • Harvest cell pellets from both the control and this compound treated populations at the end of the experiment.

  • Extract genomic DNA from the cell pellets.

  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA in both populations.

Data Analysis
  • Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

  • Normalization: Normalize the read counts to the total number of reads in each sample.

  • Hit Identification: Use statistical methods (e.g., MAGeCK or DESeq2) to identify sgRNAs that are significantly depleted in the this compound treated population compared to the control population.

  • Gene Ranking: Rank the genes based on the depletion of their corresponding sgRNAs. Genes with multiple significantly depleted sgRNAs are considered high-confidence hits.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen CRISPR Screen cluster_analysis Data Analysis cell_line Select & Culture Cancer Cell Line cas9_expression Generate Stable Cas9-Expressing Cells cell_line->cas9_expression transduction Transduce Cells with sgRNA Library cas9_expression->transduction library_prep Produce Lentiviral sgRNA Library library_prep->transduction selection Antibiotic Selection transduction->selection treatment Treat with this compound or DMSO selection->treatment harvest Harvest Cells treatment->harvest gDNA_extraction Genomic DNA Extraction harvest->gDNA_extraction pcr sgRNA Amplification (PCR) gDNA_extraction->pcr sequencing High-Throughput Sequencing pcr->sequencing data_analysis Bioinformatic Analysis (Hit Identification) sequencing->data_analysis

Caption: Experimental workflow for a CRISPR-based screen to identify this compound sensitizers.

parp_dna_repair_pathway cluster_dna_damage DNA Damage Response cluster_repair DNA Repair cluster_inhibition Inhibition dna_damage DNA Single-Strand Break parp PARP dna_damage->parp activates par PAR Chain Synthesis parp->par repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) par->repair_proteins recruits ssbr Single-Strand Break Repair repair_proteins->ssbr art_in_1 This compound art_in_1->parp inhibits

Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition by this compound.

References

Troubleshooting & Optimization

Troubleshooting Art-IN-1 insolubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Art-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological target?

This compound is a small molecule inhibitor with the chemical name 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one. While specific target validation studies for this compound are not widely published, its chemical structure suggests it may act as an inhibitor of ADP-ribosyltransferase 1 (ART1). ART1 is an enzyme that plays a crucial role in various cellular processes, including DNA repair, gene expression, and signal transduction, by catalyzing the transfer of ADP-ribose from NAD+ to target proteins.[1][2] Dysregulation of ART1 has been implicated in conditions such as cancer and inflammatory disorders.[2]

Q2: What is the general solubility of this compound?

Q3: What is the recommended storage procedure for this compound stock solutions in DMSO?

Once dissolved in DMSO, it is recommended to aliquot the this compound stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of compounds in DMSO can vary, and repeated freezing and thawing can potentially lead to degradation.

Troubleshooting Guide: this compound Insolubility in DMSO

This guide addresses common issues encountered when dissolving this compound in DMSO.

Problem: this compound is not dissolving in DMSO at the desired concentration.

If you are experiencing difficulty dissolving this compound in DMSO, follow these troubleshooting steps:

Step 1: Verify the Quality of DMSO

Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce its solvating power for certain organic compounds.

Step 2: Gentle Heating

Gentle warming can aid in the dissolution of this compound.

  • Protocol: Warm the solution in a water bath set to 37°C for 5-10 minutes.

  • Caution: Avoid excessive heat, as it may degrade the compound.

Step 3: Sonication

Sonication can be used to break up compound aggregates and enhance dissolution.

  • Protocol: Place the vial containing the this compound and DMSO mixture in a bath sonicator for 5-15 minutes.

  • Observation: Visually inspect the solution for any remaining particulate matter.

Step 4: Vortexing

Thorough mixing is essential for complete dissolution.

  • Protocol: After heating or sonication, vortex the solution vigorously for 1-2 minutes.

Step 5: Incremental Dilution

If you are preparing a high-concentration stock, it may be beneficial to start with a smaller volume of DMSO and gradually add more while mixing.

Experimental Workflow for Dissolving this compound in DMSO

experimental_workflow start Start with solid this compound add_dmso Add appropriate volume of anhydrous DMSO start->add_dmso vortex Vortex vigorously add_dmso->vortex observe Visually inspect for insolubility vortex->observe soluble Solution is clear: Ready for use/storage observe->soluble Yes insoluble Insoluble particles remain observe->insoluble No heat Gentle warming (37°C water bath) insoluble->heat sonicate Sonication (5-15 minutes) heat->sonicate re_observe Re-inspect solution sonicate->re_observe re_observe->soluble Yes re_observe->insoluble No, consider lower concentration

Caption: A step-by-step workflow for dissolving this compound in DMSO.

Problem: Precipitate forms when diluting the DMSO stock solution in aqueous media.

This is a common issue for hydrophobic compounds when transferred from a high-concentration organic stock to an aqueous buffer for biological assays.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of this compound and DMSO.

  • Use of a Surfactant: For in vitro assays, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help maintain the solubility of the compound.

  • Pre-warming the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the this compound DMSO stock can sometimes help prevent precipitation.

Quantitative Data Summary

While specific solubility data for this compound is not available, the following table provides general guidelines for DMSO usage in cell culture experiments.

ParameterRecommendation
DMSO Purity ≥99.9% (anhydrous)
Typical Stock Concentration 1-10 mM
Final DMSO Concentration in Media < 0.5% (to avoid cytotoxicity)
Storage of DMSO Stock -20°C or -80°C in single-use aliquots

This compound and ART1 Signaling Pathway

This compound is believed to exert its effects by inhibiting ADP-ribosyltransferase 1 (ART1). ART1 is a mono-ADP-ribosyltransferase (mART) that transfers an ADP-ribose group from NAD+ to specific arginine residues on target proteins.[1][2] This post-translational modification can alter the function of the target protein, impacting various downstream signaling pathways.

ART1 Signaling Mechanism

art1_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAD+ NAD+ ART1 ART1 NAD+->ART1 Substrate This compound This compound This compound->ART1 Inhibits TargetProtein Target Protein (e.g., on immune cells) ART1->TargetProtein ADP-Ribosylates ADP_Ribosylated_Protein ADP-Ribosylated Protein TargetProtein->ADP_Ribosylated_Protein Modification DownstreamSignaling Downstream Signaling (e.g., Apoptosis, Cytokine Release) ADP_Ribosylated_Protein->DownstreamSignaling Altered Function

Caption: Proposed mechanism of this compound action via inhibition of ART1 signaling.

Explanation of the Pathway:

  • ART1 Location: ART1 is a glycosylphosphatidylinositol (GPI)-anchored enzyme, meaning its catalytic domain is located on the outer surface of the cell membrane.

  • Substrate: ART1 utilizes extracellular nicotinamide adenine dinucleotide (NAD+) as a substrate.

  • Catalytic Activity: ART1 transfers a single ADP-ribose unit from NAD+ to an arginine residue on a target protein.

  • Downstream Effects: This mono-ADP-ribosylation can alter the function of the target protein, leading to changes in downstream signaling pathways. For example, ART1 has been shown to regulate the function of receptors on immune cells, potentially leading to apoptosis or altered cytokine release.

  • Inhibition by this compound: this compound is proposed to bind to ART1, blocking its catalytic activity and preventing the ADP-ribosylation of its target proteins. This inhibition would, in turn, prevent the downstream signaling effects mediated by ART1.

References

Art-IN-1 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Art-IN-1, a potent and selective kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent ATP-competitive inhibitor of the serine/threonine kinase, Aurora Kinase A (AURKA). It is designed for high-affinity binding to the ATP pocket of AURKA, thereby inhibiting its catalytic activity and downstream signaling pathways involved in cell cycle progression and proliferation.

Q2: What are the known off-target effects of this compound?

A2: While designed for selectivity, high concentrations of this compound may exhibit inhibitory activity against other kinases sharing structural homology in the ATP-binding site. Kinome-wide screening has identified potential off-target interactions, most notably with members of the SRC family of kinases and Cyclin-Dependent Kinases (CDKs).[1][2] It is crucial to consider these potential off-target effects when interpreting experimental results.

Q3: What is the recommended concentration range for in vitro and in vivo experiments?

A3: For in vitro cell-based assays, a concentration range of 10 nM to 1 µM is recommended to achieve effective inhibition of AURKA while minimizing off-target effects. For in vivo studies, dosing should be determined based on pharmacokinetic and pharmacodynamic studies in the specific animal model. It is advisable to perform dose-response experiments to identify the optimal concentration for the desired biological effect.

Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of AURKA and not an off-target effect?

A4: To validate that the observed effects are on-target, we recommend several control experiments:

  • Use of a structurally distinct AURKA inhibitor: Comparing the phenotype induced by this compound with that of another validated AURKA inhibitor can help confirm on-target activity.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of AURKA should rescue the phenotype observed with this compound treatment.

Q5: Are there any known resistance mechanisms to this compound?

A5: As with many kinase inhibitors, resistance can emerge through various mechanisms.[2] These may include mutations in the AURKA gatekeeper residue that reduce drug binding affinity, or upregulation of bypass signaling pathways that compensate for AURKA inhibition.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpected or paradoxical activation of a signaling pathway. Off-target inhibition of a negative regulator in a parallel pathway. This phenomenon, known as retroactivity, can occur when interconnected signaling cascades are perturbed.[4]Perform a kinome-wide selectivity profile to identify potential off-target kinases. Use a lower concentration of this compound or a more selective AURKA inhibitor if available. Validate the off-target effect using a specific inhibitor for the suspected off-target kinase.
High degree of variability in experimental results. 1. Compound instability or degradation. 2. Inconsistent cell culture conditions. 3. Off-target effects at the concentration used.1. Ensure proper storage and handling of this compound. Prepare fresh stock solutions regularly. 2. Maintain consistent cell density, passage number, and media composition. 3. Perform a dose-response curve to determine the lowest effective concentration.
Observed phenotype does not match published data for AURKA inhibition. 1. Cell-line specific differences in signaling networks. 2. Dominant off-target effects at the concentration used.1. Validate the expression and activity of AURKA in your specific cell line. 2. Conduct control experiments as outlined in FAQ Q4 to confirm on-target activity. Consider using a different cell line where the role of AURKA is well-established.
Toxicity or cell death observed at concentrations expected to be non-toxic. Off-target inhibition of essential kinases required for cell survival.Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTS or Annexin V staining) across a range of concentrations to determine the toxicity threshold in your cell model.

Quantitative Data: this compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its intended target (AURKA) and a selection of potential off-target kinases. Data are presented as IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Fold Selectivity vs. AURKA
AURKA (On-Target) 5 1
AURKB5010
SRC25050
LYN30060
FYN45090
CDK1800160
CDK2>1000>200
VEGFR2>1000>200

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

1. Kinome-Wide Profiling using Biochemical Assays

This protocol outlines a general procedure for assessing the selectivity of this compound across a broad panel of kinases.

Objective: To determine the IC50 values of this compound against a large number of purified kinases to identify potential off-target interactions.

Methodology:

  • Kinase Panel Selection: Utilize a commercially available kinase profiling service or a custom panel of purified recombinant kinases representing diverse families of the human kinome.[1][5]

  • Assay Format: A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.[6]

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO). The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid interference.[7]

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, a suitable substrate peptide, and the diluted this compound.

    • Initiate the reaction by adding ATP (at or near the Km for each kinase) and any required cofactors (e.g., MgCl₂).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ³³P-ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Use a specific antibody that recognizes the phosphorylated substrate. The signal is then detected using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each concentration of this compound relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

2. Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the engagement of this compound with its target (AURKA) and potential off-targets in a cellular context.

Objective: To assess the binding of this compound to its target proteins in intact cells by measuring changes in their thermal stability.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

  • Heat Challenge: Aliquot the lysate into several tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein (AURKA) and suspected off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • For each protein, plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and this compound-treated samples.

    • Binding of this compound to a target protein will stabilize it, resulting in a shift of its melting curve to a higher temperature. The magnitude of this shift can be used to assess the extent of target engagement.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_main_pathway On-Target Pathway cluster_off_target_pathway Off-Target Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K SRC_Family_Kinase SRC Family Kinase Receptor_Tyrosine_Kinase->SRC_Family_Kinase AKT AKT PI3K->AKT AURKA AURKA AKT->AURKA Cell_Cycle_Progression Cell Cycle Progression AURKA->Cell_Cycle_Progression Downstream_Effector Downstream Effector SRC_Family_Kinase->Downstream_Effector Cell_Adhesion_and_Migration Cell Adhesion & Migration Downstream_Effector->Cell_Adhesion_and_Migration Art_IN_1_On This compound Art_IN_1_On->AURKA Art_IN_1_Off This compound Art_IN_1_Off->SRC_Family_Kinase

Caption: Hypothetical signaling pathways affected by this compound.

Experimental_Workflow cluster_discovery Initial Characterization cluster_cellular Cellular Validation cluster_mitigation Mitigation & Refinement Biochemical_Assay Biochemical Assay (On-Target Potency) Kinome_Profiling Kinome-Wide Profiling (IC50 Panel) Biochemical_Assay->Kinome_Profiling Identify Potential Off-Targets Cell_Based_Assay Cell-Based Assay (Phenotypic Effect) Kinome_Profiling->Cell_Based_Assay CETSA CETSA (Target Engagement) Cell_Based_Assay->CETSA Confirm Cellular Target Binding Control_Experiments Control Experiments (Rescue, RNAi) CETSA->Control_Experiments Validate On-Target Phenotype Dose_Response Dose-Response Optimization Control_Experiments->Dose_Response Alternative_Inhibitor Comparison with Alternative Inhibitor Dose_Response->Alternative_Inhibitor Refine Experimental Conditions Data_Interpretation Informed Data Interpretation Alternative_Inhibitor->Data_Interpretation

Caption: Workflow for assessing and mitigating off-target effects.

References

Preventing Art-IN-1 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Art-IN-1" is not publicly available. This guide is based on the general principles and best practices for the handling, storage, and troubleshooting of small molecule inhibitors in a research setting. The following recommendations are intended to serve as a general resource for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

The optimal solvent for this compound will depend on its specific chemical properties. For initial use, it is recommended to consult the manufacturer's datasheet. Typically, small molecule inhibitors are first dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media for working solutions. Avoid using solvents that may react with the compound or are incompatible with downstream assays.

Q2: How should I store this compound solutions to prevent degradation?

Proper storage is critical to maintaining the integrity of this compound. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to air and moisture. For short-term storage (days to weeks), refrigeration at 4°C is often sufficient. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Can I store this compound in an aqueous solution?

Storing small molecule inhibitors in aqueous solutions for extended periods is generally not recommended due to the higher risk of hydrolysis and microbial contamination. If your experimental protocol requires the use of an aqueous solution, it should be prepared fresh from a stock solution in an organic solvent immediately before use. If short-term storage of an aqueous solution is unavoidable, it should be sterile-filtered and stored at 4°C for no longer than 24-48 hours.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.

This could be an indication of compound degradation.

Possible Cause Troubleshooting Step Expected Outcome
Degradation of stock solution Prepare a fresh stock solution of this compound from powder.Consistent and expected activity is restored.
Improper storage Review storage conditions (temperature, light exposure). Aliquot stock solutions to minimize freeze-thaw cycles.Improved stability and reproducibility of results.
Hydrolysis in aqueous solution Prepare aqueous working solutions fresh before each experiment. Minimize the time the compound spends in aqueous buffer.Activity of the compound in aqueous-based assays is restored.
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer, if compatible with the assay.Increased effective concentration of the compound in the assay.
Issue 2: Precipitation of this compound in aqueous media.

Precipitation can occur when the concentration of the compound exceeds its solubility limit in the aqueous buffer or media.

Solubility and Storage Recommendations
Recommended Solvents DMSO, Ethanol (check manufacturer's data sheet)
Stock Solution Storage -20°C or -80°C in small aliquots
Aqueous Solution Preparation Prepare fresh for each experiment
Aqueous Solution Storage Not recommended (if necessary, 4°C for <24h)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration and volume. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[1]

  • Weigh the compound: Carefully weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolve in solvent: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the powder.

  • Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved.

  • Store properly: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Solution
  • Prepare solutions: Prepare solutions of this compound at a relevant concentration in the desired solvent or buffer.

  • Incubate under different conditions: Store aliquots of the solution under various conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

  • Analyze at time points: At regular intervals (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

  • Assess integrity: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Ligand Ligand Ligand->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Art_IN_1 Art_IN_1 Art_IN_1->Kinase_B Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Create Aliquots Create Aliquots Prepare Stock Solution->Create Aliquots Store at -80C Store at -80C Create Aliquots->Store at -80C Thaw Single Aliquot Thaw Single Aliquot Store at -80C->Thaw Single Aliquot Prepare Working Solution Prepare Working Solution Thaw Single Aliquot->Prepare Working Solution Use in Experiment Use in Experiment Prepare Working Solution->Use in Experiment End End Use in Experiment->End

Caption: Recommended workflow for handling this compound solutions.

Troubleshooting_Degradation Inconsistent Results Inconsistent Results Check Age Stock Solution Old? Inconsistent Results->Check Age Check Storage Improper Storage? Store Properly Store at -80°C, Protect from Light Check Storage->Store Properly Yes Use Low-Binding Plastics Consider Adsorption to Plastics Check Storage->Use Low-Binding Plastics No Check FreezeThaw Multiple Freeze-Thaw Cycles? Check Age->Check FreezeThaw No Prepare Fresh Stock Prepare Fresh Stock Solution Check Age->Prepare Fresh Stock Yes Check FreezeThaw->Check Storage No Aliquot New Stock Aliquot New Stock Solution Check FreezeThaw->Aliquot New Stock Yes Switch to Low-Adhesion Tubes/Plates Use Low-Adhesion Consumables Use Low-Binding Plastics->Switch to Low-Adhesion Tubes/Plates Yes

Caption: Logical troubleshooting guide for this compound degradation.

References

Interpreting unexpected results with Art-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Art-IN-1, a novel inhibitor of ADP-ribosyltransferase 1 (ART1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and interpreting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of ADP-ribosyltransferase 1 (ART1). ART1 is an enzyme that transfers an ADP-ribose group from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2][3] This process plays a role in various cellular functions, including DNA repair, gene expression, and signal transduction.[3] In the context of oncology, ART1 is considered a novel immune checkpoint expressed by cancer cells.[1] By inhibiting ART1, this compound is designed to block the MARylation of its target proteins, thereby modulating downstream cellular pathways.

Q2: I am not seeing the expected level of inhibition in my cell-based assay. What are some potential causes?

Several factors could contribute to lower-than-expected inhibition. These can be broadly categorized into issues with the compound, the assay setup, or the biological system itself. It is crucial to approach troubleshooting systematically, changing only one variable at a time to isolate the cause.[4]

Troubleshooting Workflow for Suboptimal Inhibition

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Lower than expected inhibition with this compound B Verify this compound Integrity - Check storage conditions - Confirm concentration - Test activity in a cell-free assay A->B Step 1 C Assess Assay Conditions - Optimize incubation time - Check for interference with readout - Validate positive/negative controls A->C Step 2 D Evaluate Biological System - Confirm ART1 expression in cell line - Sequence ART1 for mutations - Assess cell health and passage number A->D Step 3 E Identify Root Cause B->E C->E D->E

Caption: A logical workflow for troubleshooting suboptimal this compound activity.

Q3: My results show high variability between replicates. What can I do to improve consistency?

High variability can obscure real biological effects. To minimize this, focus on meticulous experimental technique and the use of appropriate controls.

Key areas to address for improving reproducibility:

  • Pipetting Accuracy: Ensure proper calibration and use of pipettes.

  • Cell Seeding Density: Use a consistent cell number for each replicate.

  • Reagent Preparation: Prepare master mixes to reduce pipetting errors.

  • Edge Effects in Plates: Avoid using the outer wells of microplates, or fill them with a buffer.

  • Inclusion of Controls: Always include positive and negative controls to assess assay performance.[5]

Q4: I'm observing unexpected cytotoxicity at concentrations where this compound should be specific. What could be the cause?

Unexpected cytotoxicity could be due to off-target effects, where the inhibitor interacts with unintended molecular targets.[6][7] It's also possible that the observed effect is an on-target toxicity in your specific cell model that was not previously characterized.

Troubleshooting Guides

Issue 1: Unexpected Upregulation of a Downstream Pathway

Scenario: You are treating cancer cells with this compound, expecting to see a decrease in a specific signaling pathway. However, you observe an unexpected upregulation.

Possible Explanations and Troubleshooting Steps:

  • Cellular Compensation: Cells may adapt to the inhibition of ART1 by upregulating compensatory signaling pathways.

    • Action: Perform a time-course experiment to see if the upregulation is a delayed response. Use transcriptomic or proteomic analysis to identify other affected pathways.

  • Off-Target Effects: this compound might be interacting with other proteins that positively regulate the pathway .[6][8]

    • Action: Test this compound in a counterscreen against a panel of related enzymes or receptors. Use a structurally distinct ART1 inhibitor to see if the same effect is observed.

  • Experimental Artifact: The readout for the pathway could be influenced by this compound in a non-biological way.

    • Action: Use an alternative method to measure pathway activation (e.g., if using a reporter assay, validate with qPCR or Western blot for endogenous gene/protein expression).

Signaling Pathway: ART1 Inhibition and Potential Compensatory Activation

G cluster_0 This compound Treatment cluster_1 Expected Pathway cluster_2 Unexpected Observation ArtIN1 This compound ART1 ART1 ArtIN1->ART1 Inhibits Compensatory Compensatory Pathway (e.g., MAPK) ArtIN1->Compensatory ? Target Target Protein (e.g., P2X7R) ART1->Target MARylates Downstream Downstream Signaling (e.g., NICD) Target->Downstream Activates Upregulation Upregulated Response Compensatory->Upregulation

Caption: Potential mechanisms for unexpected pathway upregulation with this compound.

Issue 2: Inconsistent IC50 Values Across Different Assays

Scenario: You have determined the IC50 of this compound in a biochemical (cell-free) assay and a cell-based assay, but the values are significantly different.

Data Summary: Hypothetical IC50 Values for this compound

Assay TypeTargetIC50 (nM)
BiochemicalRecombinant Human ART115
Cell-BasedART1-expressing cell line250

Possible Explanations and Troubleshooting Steps:

  • Cellular Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.

    • Action: Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross lipid bilayers.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

    • Action: Co-incubate cells with an inhibitor of common efflux pumps (e.g., verapamil) and see if the IC50 value decreases.

  • Protein Binding: In the cell-based assay, this compound may bind to other proteins, reducing the free concentration available to inhibit ART1.

    • Action: Measure the plasma protein binding of this compound.

  • Compound Metabolism: The cells may be metabolizing this compound into a less active form.

    • Action: Analyze cell lysates by LC-MS to look for metabolites of this compound.

Experimental Protocols

Protocol 1: ART1 Enzymatic Assay (Cell-Free)

This protocol outlines a method to determine the biochemical potency of this compound.

  • Reagents and Materials:

    • Recombinant human ART1 enzyme

    • NAD+

    • Biotinylated-NAD+ (for detection)

    • ART1 substrate (e.g., a peptide containing an arginine residue)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • This compound at various concentrations

    • Streptavidin-coated plates and detection reagent

  • Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add this compound at a range of concentrations.

    • Add the ART1 enzyme and substrate.

    • Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

    • Wash the plate to remove unincorporated Biotinylated-NAD+.

    • Add a detection reagent (e.g., a europium-labeled anti-biotin antibody) and read the signal on a plate reader.

  • Data Analysis:

    • Plot the signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular ART1 Target Engagement Assay

This protocol describes a method to confirm that this compound is interacting with ART1 in a cellular context.

  • Reagents and Materials:

    • ART1-expressing cells

    • Cell lysis buffer

    • ART1 antibody

    • Protein A/G beads

    • A probe that covalently binds to the active site of ART1

    • This compound at various concentrations

  • Procedure:

    • Treat cells with a range of this compound concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Incubate the lysates with the active site probe.

    • Immunoprecipitate ART1 using an ART1-specific antibody and protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the protein and analyze by SDS-PAGE and Western blot, detecting the probe.

  • Data Analysis:

    • The signal from the probe will be inversely proportional to the amount of this compound bound to ART1. Quantify the bands and plot against the this compound concentration to determine the cellular EC50.

Experimental Workflow: Cellular Target Engagement

G A Treat cells with This compound B Lyse cells A->B C Incubate lysate with active site probe B->C D Immunoprecipitate ART1 C->D E Western Blot for probe D->E F Quantify and determine EC50 E->F

Caption: A streamlined workflow for assessing this compound target engagement in cells.

References

Technical Support Center: Improving Art-IN-1 Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Art-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it important for this compound?

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[1][2][3] When a drug is administered intravenously, its bioavailability is 100% by definition.[2] However, for orally administered drugs like this compound, bioavailability can be significantly lower due to incomplete absorption and first-pass metabolism in the liver.[2] Low bioavailability can lead to high variability in patient response and therapeutic failure. Therefore, optimizing the bioavailability of this compound is crucial for achieving consistent and effective therapeutic outcomes.

Q2: What are the common causes of low oral bioavailability for compounds like this compound?

Common causes of low oral bioavailability include:

  • Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[4]

  • Low intestinal permeability: The drug must be able to cross the intestinal wall to enter the bloodstream.

  • First-pass metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[1][2]

  • Instability in the gastrointestinal tract: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.

  • Efflux by transporters: Transporters like P-glycoprotein can actively pump the drug back into the intestinal lumen, reducing its net absorption.

Q3: How can I assess the bioavailability of my this compound formulation?

Bioavailability is typically assessed by measuring the area under the plasma concentration-time curve (AUC).[1] The absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
High inter-subject variability in plasma concentrations. Poor dissolution of this compound in the GI tract. A recent study on ART-001, a PI3Kα inhibitor, showed that a dry syrup formulation substantially improved inter-subject pharmacokinetic variability.[5]Consider formulation strategies to enhance dissolution, such as micronization, nanosuspensions, or developing an amorphous solid dispersion.[4][6]
Low peak plasma concentration (Cmax) despite adequate dose. Poor permeability across the intestinal epithelium.Investigate the use of permeation enhancers or lipid-based formulations to improve absorption.[7] Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.[8]
Discrepancy between in vitro dissolution and in vivo absorption. This compound may be a substrate for efflux transporters (e.g., P-glycoprotein).Co-administer this compound with a known inhibitor of the suspected transporter in your preclinical model to assess its impact on bioavailability.
Rapid clearance and short half-life. Extensive first-pass metabolism in the liver.Consider co-administration with an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 enzymes) to increase systemic exposure. Another approach is to develop a prodrug of this compound that is less susceptible to first-pass metabolism.

Strategies for Improving this compound Bioavailability

Several formulation and delivery strategies can be employed to enhance the in vivo bioavailability of this compound.

Strategy Description Potential Advantages for this compound
Particle Size Reduction Micronization and nanosuspension techniques increase the surface area of the drug, leading to a higher dissolution rate.[4][7]Can improve the dissolution and absorption of poorly water-soluble compounds.
Solid Dispersions Dispersing this compound in a carrier matrix at the molecular level can enhance its solubility and dissolution rate.[8]Particularly effective for crystalline drugs with low solubility.
Lipid-Based Formulations Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[6][8]Can enhance lymphatic uptake, potentially bypassing first-pass metabolism.[6][8]
Prodrugs Chemical modification of this compound to a more soluble or permeable derivative that is converted to the active drug in vivo.Can overcome limitations of the parent drug, such as poor solubility or extensive first-pass metabolism.
Co-administration with Bioenhancers Using substances that can inhibit metabolic enzymes or efflux transporters to increase the systemic exposure of this compound.[8]Piperine is a well-known example of a natural bioenhancer.[8]

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability in a Rodent Model
  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Intravenous (IV) Group: Administer this compound at a dose of 1 mg/kg via the tail vein.

    • Oral (PO) Group: Administer the this compound formulation at a dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax, using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Dissolution Medium: Select a dissolution medium that mimics the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Procedure:

    • Place the this compound formulation in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • Withdraw samples from the dissolution medium at various time points.

  • Analysis: Determine the concentration of dissolved this compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Interpretation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment micronization Micronization solubility->micronization sdds SEDDS solubility->sdds solid_dispersion Solid Dispersion solubility->solid_dispersion permeability Permeability Assay (e.g., Caco-2) permeability->sdds pk_study Pharmacokinetic Study micronization->pk_study sdds->pk_study solid_dispersion->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway ArtIN1_Oral This compound (Oral Administration) GI_Lumen GI Lumen ArtIN1_Oral->GI_Lumen Enterocyte Enterocyte GI_Lumen->Enterocyte Absorption Enterocyte->GI_Lumen Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Fraction

Caption: Factors affecting the oral bioavailability of this compound.

References

Technical Support Center: Overcoming Resistance to ART-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Art-IN-1 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming resistance to this compound, a therapeutic agent targeting ADP-ribosyltransferase 1 (ART1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a therapeutic inhibitor of ADP-ribosyltransferase 1 (ART1), a mono-ADP-ribosyltransferase. In the tumor microenvironment, cancer cells expressing ART1 on their surface can induce the death of tumor-infiltrating CD8+ T cells.[1][2][3] This occurs through the ART1-mediated ADP-ribosylation of the P2X7 receptor (P2X7R) on these immune cells, a process that, in the presence of extracellular NAD+, leads to NAD+-induced cell death (NICD).[1][2] By inhibiting ART1, this compound aims to prevent this T-cell death, thereby enhancing the anti-tumor immune response.[1][3]

Q2: My this compound treatment is not showing efficacy in my in vitro cancer cell line model. What are the possible reasons?

Several factors could contribute to a lack of efficacy in vitro:

  • Low or absent ART1 expression: The target cancer cell line may not express sufficient levels of surface ART1. It is crucial to verify ART1 expression in your specific cell line. For example, human non-small cell lung cancer (NSCLC) cell lines like A549 and H1650 are known to express ART1.[1]

  • Absence of P2X7R-expressing immune cells: The primary mechanism of this compound involves the protection of CD8+ T cells. In a monoculture of cancer cells, the effect of this compound on T-cell viability will not be observed. Co-culture systems with immune cells are necessary to evaluate this aspect of its activity.

  • Sub-optimal inhibitor concentration: Ensure the concentration of this compound is within the effective range. For instance, the anti-ART1 monoclonal antibody 22C12 has a half-maximal inhibitory concentration (IC50) of 4.5 nM for ADP-ribosylation.[1]

  • Issues with NAD+ availability: The ART1-mediated cell death is dependent on the presence of extracellular NAD+. Ensure that the assay conditions include an appropriate concentration of NAD+.

Q3: I am not observing a significant increase in CD8+ T-cell infiltration in my in vivo tumor models after this compound treatment. What could be the issue?

Several factors can influence the infiltration of CD8+ T cells in response to this compound treatment:

  • Insufficient ART1 expression in the tumor: Similar to in vitro models, the tumor must express ART1 to be susceptible to this therapeutic strategy.

  • Low immunogenicity of the tumor model: "Cold" tumors with a low mutational burden may not attract a significant initial T-cell response for this compound to protect.

  • Sub-optimal dosing or administration route: The dose and delivery method of this compound are critical. For example, intratumoral injections of the 22C12 antibody at 5 mg/kg have been shown to delay tumor growth in mouse models.[1]

  • Presence of other immunosuppressive mechanisms: The tumor microenvironment is complex. Other immunosuppressive factors may be limiting T-cell infiltration and function, even with ART1 inhibition. Combination therapies may be required.

Q4: What are the potential combination therapies to enhance the efficacy of this compound?

Combining this compound with other anti-cancer therapies is a promising strategy to overcome resistance:

  • Immune Checkpoint Inhibitors: Since this compound increases the presence of functional CD8+ T cells in the tumor, it is hypothesized to have a synergistic effect with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[4][5]

  • Radiation Therapy: Radiation can induce immunogenic cell death and increase the release of tumor antigens, which can prime an anti-tumor T-cell response. Combining this with this compound could protect the infiltrating T cells and enhance the overall therapeutic effect.[4]

Troubleshooting Guides

Problem 1: Low or no ART1 expression detected in the cancer cell line.
Possible Cause Troubleshooting Step
Cell line naturally has low ART1 expression.Screen a panel of cancer cell lines to identify one with robust ART1 expression. NSCLC (A549, H1650) and melanoma (B16) cell lines have been reported to express ART1.[1][4]
Incorrect antibody or protocol for detection.Use a validated anti-ART1 antibody for immunofluorescence or western blotting. Refer to the detailed protocol for immunofluorescence staining of ART1 provided below.
Technical issues with the detection method.Ensure proper cell fixation and permeabilization (for intracellular staining). Include positive and negative controls in your experiment.
Problem 2: No reduction in tumor growth observed in in vivo models.
Possible Cause Troubleshooting Step
Inadequate dosing of this compound.Perform a dose-escalation study to determine the optimal therapeutic dose for your specific tumor model. A dose of 5 mg/kg for the 22C12 antibody has been used.[1]
Poor bioavailability of the inhibitor.Consider different routes of administration (e.g., intratumoral vs. systemic) to ensure the inhibitor reaches the tumor at a sufficient concentration.
Rapid clearance of the inhibitor.Evaluate the pharmacokinetic properties of your this compound compound.
T-cell exhaustion.Even with increased infiltration, T cells may become exhausted. Combination with anti-PD-1 therapy can help reinvigorate these T cells.[6]

Quantitative Data Summary

Parameter Value Context Reference
IC50 of 22C12 mAb 4.5 nMInhibition of cell surface ADP-ribosylation on HEK-ART1 overexpressing cells.[1]
EC50 of 22C12 mAb 0.8 - 1.5 nMBinding to HEK 293 cells transfected with ART1.[1]
In vivo dosage of 22C12 mAb 5 mg/kgIntratumoral injection in a subcutaneous KP1 ART1 overexpressing flank tumor model.[1]
CD8+ T-cell infiltration Significantly increasedObserved in tumor models following ART1 blockade.[1][2]

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining for ART1 in Adherent Cells
  • Cell Seeding: Seed cancer cells on sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization (for intracellular ART1): If targeting intracellular ART1, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface ART1 staining, this step should be skipped.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes at room temperature.[7]

  • Primary Antibody Incubation: Dilute the primary anti-ART1 antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) and incubate with the cells overnight at 4°C.[7]

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the antibody dilution buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.

  • Washing: Wash the cells twice with 1X PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Quantification of CD8+ T-Cell Infiltration by Immunohistochemistry (IHC)
  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against CD8 (e.g., anti-CD8 rabbit monoclonal antibody) overnight at 4°C.

  • Secondary Antibody and Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable chromogen (e.g., DAB) to detect the primary antibody.

  • Counterstaining: Counterstain the slides with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to xylene and mount with a permanent mounting medium.

  • Image Acquisition: Scan the entire slide using a whole-slide scanner.

  • Image Analysis: Use image analysis software to quantify the number of CD8-positive cells within the tumor and stromal compartments. The results can be expressed as the density of CD8+ cells (cells/mm²).[8]

Protocol 3: NAD+-Induced Cell Death (NICD) Assay
  • Cell Preparation: Co-culture ART1-expressing cancer cells with isolated CD8+ T cells (or a T-cell line expressing P2X7R).

  • Treatment: Treat the co-culture with a range of concentrations of extracellular NAD+ (e.g., 10-100 µM). Include a control group with no added NAD+.

  • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours).

  • Cell Viability Assessment: Measure the viability of the CD8+ T cells using a suitable method:

    • Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and an anti-CD8 antibody to specifically assess the death of the T-cell population.

    • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of cell death.[9][10]

  • Data Analysis: Compare the percentage of dead CD8+ T cells in the NAD+-treated groups to the control group. To test the effect of an this compound, pre-incubate the co-culture with the inhibitor before adding NAD+.

Visualizations

ART1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_t_cell CD8+ T Cell ART1 ART1 ADPR ADP-Ribose ART1->ADPR + NAD+ NAD NAD+ P2X7R_ADPR ADP-ribosylated P2X7R ADPR->P2X7R_ADPR ADP-ribosylates P2X7R P2X7R Apoptosis Apoptosis P2X7R_ADPR->Apoptosis Induces Art_IN_1 This compound Art_IN_1->ART1 Inhibits

Caption: ART1-mediated immunosuppression and this compound intervention.

Experimental_Workflow_IHC start Tumor Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-CD8) blocking->primary_ab secondary_ab Secondary Antibody (HRP) & Chromogen (DAB) primary_ab->secondary_ab counterstain Counterstain (Hematoxylin) secondary_ab->counterstain scanning Whole Slide Scanning counterstain->scanning analysis Image Analysis (Quantify CD8+ cells) scanning->analysis end CD8+ T-cell Density Data analysis->end

Caption: Immunohistochemistry workflow for CD8+ T-cell quantification.

Logical_Relationship_Troubleshooting start No Treatment Effect Observed check_art1 Is ART1 expressed in the cancer cells? start->check_art1 check_p2x7r Are P2X7R-expressing immune cells present? check_art1->check_p2x7r Yes end_no_art1 Select ART1-positive cell line check_art1->end_no_art1 No check_concentration Is the inhibitor concentration optimal? check_p2x7r->check_concentration Yes end_no_p2x7r Use co-culture system check_p2x7r->end_no_p2x7r No check_nad Is extracellular NAD+ available? check_concentration->check_nad Yes end_no_conc Perform dose-response curve check_concentration->end_no_conc No combination_therapy Consider Combination Therapy check_nad->combination_therapy Yes end_no_nad Ensure NAD+ in assay check_nad->end_no_nad No

References

Validation & Comparative

Navigating Target Engagement: A Comparative Guide to Validating Intracellular Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into robust methods for confirming that your kinase inhibitor hits its target in the complex cellular environment. This guide provides a comparative analysis of leading techniques, supported by representative data and detailed protocols, to empower researchers in making informed decisions for their drug discovery pipeline.

For researchers and drug development professionals, confirming that a therapeutic compound engages its intended intracellular target is a critical step in the validation process. This guide focuses on the validation of target engagement for intracellular kinase inhibitors, a prominent class of therapeutics. While direct information on a specific compound named "Art-IN-1" is not publicly available, this document outlines universally applicable methodologies for validating any intracellular kinase inhibitor. We will explore and compare several key techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET assays, and affinity-based proteomics.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Below is a summary of quantitative data for three widely used methods, showcasing their typical performance metrics.

MethodPrincipleTypical EC50 RangeThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.10 nM - 10 µMLow to MediumLabel-free; applicable to native proteins.Not suitable for all targets; can be labor-intensive.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein via bioluminescence resonance energy transfer (BRET).0.1 nM - 1 µMHighHigh sensitivity and specificity; quantitative.Requires genetic modification of the target protein.
Affinity-Based Proteomics Utilizes a chemical probe (often based on the inhibitor) to pull down the target protein and its binding partners from cell lysates for mass spectrometry analysis.Varies widelyLowIdentifies direct targets and potential off-targets.Requires a suitable chemical probe; can be technically complex.

Visualizing the Pathways and Processes

Understanding the underlying biological context and the experimental workflows is crucial for successful target engagement studies.

G cluster_0 Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Activates RAS RAS Adaptor Proteins->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Kinase Inhibitor (e.g., this compound) Kinase Inhibitor (e.g., this compound) Kinase Inhibitor (e.g., this compound)->RAF Inhibits G cluster_1 CETSA Experimental Workflow Treat cells with inhibitor Treat cells with inhibitor Heat cells at varying temperatures Heat cells at varying temperatures Treat cells with inhibitor->Heat cells at varying temperatures Lyse cells Lyse cells Heat cells at varying temperatures->Lyse cells Separate soluble and aggregated proteins Separate soluble and aggregated proteins Lyse cells->Separate soluble and aggregated proteins Detect soluble target protein (e.g., Western Blot) Detect soluble target protein (e.g., Western Blot) Separate soluble and aggregated proteins->Detect soluble target protein (e.g., Western Blot) Generate melt curve and determine thermal shift Generate melt curve and determine thermal shift Detect soluble target protein (e.g., Western Blot)->Generate melt curve and determine thermal shift G cluster_2 Decision Tree for Assay Selection Start Start Is a specific antibody available? Is a specific antibody available? Start->Is a specific antibody available? Can the target be genetically modified? Can the target be genetically modified? Is a specific antibody available?->Can the target be genetically modified? No CETSA CETSA Is a specific antibody available?->CETSA Yes Is a chemical probe available? Is a chemical probe available? Can the target be genetically modified?->Is a chemical probe available? No NanoBRET NanoBRET Can the target be genetically modified?->NanoBRET Yes Affinity Proteomics Affinity Proteomics Is a chemical probe available?->Affinity Proteomics Yes Consider alternative methods Consider alternative methods Is a chemical probe available?->Consider alternative methods No

Unveiling Art-IN-1: A Comparative Analysis of a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, a novel and selective PARP inhibitor, Art-IN-1, has emerged, demonstrating a distinct efficacy profile against a panel of Poly (ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive comparison of this compound's efficacy with that of other known PARP inhibitors, supported by quantitative data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.

Efficacy Profile of this compound: A Quantitative Comparison

This compound has been characterized as a selective PARP inhibitor with a nuanced inhibitory profile across various PARP family members. The half-maximal inhibitory concentration (IC50) values of this compound against several PARP enzymes are presented below, alongside a comparison with other established PARP inhibitors for which data is available.

InhibitorPARP2 (IC50, µM)TNKS2 (IC50, µM)PARP10 (IC50, µM)PARP14 (IC50, µM)PARP15 (IC50, µM)
This compound 19222.4>1001.1
UPF 1069 0.3----
XAV939 -0.004---
WIKI4 -0.015---
PARP14 Inhibitor H10 ---0.490-

Deciphering the Mechanism: The PARP Signaling Axis

PARP enzymes are critical players in a variety of cellular processes, most notably DNA damage repair. Their inhibition represents a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The signaling pathway diagram below illustrates the central role of PARP enzymes in the cellular response to DNA damage.

PARP_Signaling_Pathway cluster_0 Cellular Stress / DNA Damage cluster_1 PARP Activation and Signaling cluster_2 Downstream Cellular Responses cluster_3 Inhibitor Action DNA Single-Strand Break DNA Single-Strand Break PARP1_2 PARP1/2 DNA Single-Strand Break->PARP1_2 recruits PARP_Activation PARP Activation (PARylation) PARP1_2->PARP_Activation catalyzes PAR_Polymer Poly(ADP-ribose) Polymer PARP_Activation->PAR_Polymer synthesizes Cell_Fate Cell Fate Determination (Survival vs. Apoptosis) PARP_Activation->Cell_Fate influences DDR_Proteins DNA Damage Repair (e.g., XRCC1, DNA Ligase III) PAR_Polymer->DDR_Proteins recruits Chromatin_Remodeling Chromatin Remodeling PAR_Polymer->Chromatin_Remodeling facilitates DDR_Proteins->DNA Single-Strand Break repairs This compound & Other PARP Inhibitors This compound & Other PARP Inhibitors This compound & Other PARP Inhibitors->PARP_Activation block

Caption: PARP signaling pathway in response to DNA damage.

Experimental Protocols: In Vitro PARP Inhibition Assay

The determination of IC50 values for PARP inhibitors is typically conducted using in vitro enzymatic assays. A general workflow for such an assay is outlined below.

Experimental_Workflow cluster_workflow In Vitro PARP Inhibition Assay Workflow A 1. Reagent Preparation - Recombinant PARP Enzyme - DNA (activator) - NAD+ (substrate) - Test Inhibitor (e.g., this compound) B 2. Reaction Incubation - Combine reagents in assay buffer - Incubate at optimal temperature A->B C 3. Detection - Measure PARP activity (e.g., NAD+ consumption, PAR formation) B->C D 4. Data Analysis - Plot % inhibition vs. inhibitor concentration - Calculate IC50 value C->D

Caption: General workflow for an in vitro PARP inhibition assay.

A common method for assessing PARP activity is an Enzyme-Linked Immunosorbent Assay (ELISA). This assay quantifies the amount of poly(ADP-ribose) (PAR) generated by the PARP enzyme.

Detailed Methodology: ELISA-based PARP Inhibition Assay

  • Coating: A 96-well microplate is coated with histone, a substrate for PARP-mediated PARylation.

  • Reaction Mixture: A reaction mixture is prepared containing the specific recombinant PARP enzyme (e.g., PARP2, TNKS2, PARP10, PARP14, or PARP15), activated DNA, and varying concentrations of the test inhibitor (e.g., this compound).

  • Initiation: The enzymatic reaction is initiated by the addition of the substrate, NAD+. The plate is then incubated to allow for the PARylation of histones.

  • Detection: The amount of incorporated PAR is detected using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Generation: A substrate for the conjugated enzyme is added, which generates a colorimetric or chemiluminescent signal that is proportional to the amount of PAR produced.

  • Data Analysis: The signal intensity is measured using a microplate reader. The percentage of PARP inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship: Comparing Inhibitor Selectivity

The comparative efficacy of PARP inhibitors is not solely determined by their potency against a single PARP enzyme but also by their selectivity profile across the entire PARP family. This selectivity is crucial for minimizing off-target effects and maximizing therapeutic efficacy.

Inhibitor_Comparison_Logic cluster_logic Comparative Logic for PARP Inhibitor Efficacy cluster_params Comparison Parameters ArtIN1 This compound (Multi-PARP Target Profile) IC50 IC50 Values ArtIN1->IC50 KnownInhibitors Known Inhibitors (Specific Target Profiles) KnownInhibitors->IC50 Selectivity Selectivity Profile IC50->Selectivity TherapeuticWindow Potential Therapeutic Window Selectivity->TherapeuticWindow

Caption: Logic for comparing PARP inhibitor efficacy.

This guide provides a foundational comparison of this compound's efficacy against known PARP inhibitors. Further in-depth studies, including cell-based assays and in vivo models, are necessary to fully elucidate the therapeutic potential of this novel inhibitor.

A New Frontier in Immuno-Oncology: ART1 Inhibition vs. a PD-1 Checkpoint Blockade in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel immune checkpoint inhibitor targeting ART1, referred to herein as Art-IN-1, and the established PD-1/PD-L1 axis inhibitors. This guide provides an objective analysis of their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential as cancer therapeutics.

In the rapidly evolving landscape of cancer immunotherapy, the focus remains on identifying and targeting novel immune checkpoints to overcome resistance to existing therapies. This guide provides a comparative analysis of a novel therapeutic approach, the inhibition of ADP-ribosyltransferase 1 (ART1), against the well-established PD-1/PD-L1 checkpoint blockade. For the purpose of this guide, we will refer to the therapeutic agent targeting ART1 as "this compound".

Mechanism of Action: A Tale of Two Checkpoints

Both this compound and PD-1 inhibitors aim to reinvigorate the body's own immune system to fight cancer, but they target distinct immunosuppressive pathways.

This compound: This therapeutic approach focuses on inhibiting the enzymatic activity of ART1, a protein found on the surface of some cancer cells.[1][2][3] ART1 utilizes nicotinamide adenine dinucleotide (NAD+) in the tumor microenvironment to modify the P2X7 receptor (P2X7R) on tumor-infiltrating CD8+ T cells. This modification triggers a process called NAD-induced cell death (NICD), leading to the elimination of these crucial anti-tumor immune cells.[1][4][5][6] By blocking ART1, this compound prevents the death of P2X7R+ CD8+ T cells, thereby preserving their ability to attack and destroy cancer cells.[4][5][7]

PD-1 Inhibitors: These antibodies work by disrupting the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligand, PD-L1, which is often expressed on the surface of tumor cells.[8][9] The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, effectively putting the brakes on the anti-tumor immune response. PD-1 inhibitors block this interaction, releasing the "brakes" and allowing the T cells to recognize and kill cancer cells.[8][10]

dot

Signaling_Pathways cluster_art1 This compound (ART1 Inhibition) cluster_pd1 Competitor (PD-1 Inhibition) Tumor Cell (ART1+) Tumor Cell (ART1+) ART1 ART1 Tumor Cell (ART1+)->ART1 expresses This compound This compound This compound->ART1 inhibits P2X7R P2X7R ART1->P2X7R ADP-ribosylates NAD+ NAD+ NAD+->ART1 substrate Apoptosis Apoptosis P2X7R->Apoptosis triggers CD8+ T Cell CD8+ T Cell CD8+ T Cell->P2X7R expresses Tumor Cell (PD-L1+) Tumor Cell (PD-L1+) PD-L1 PD-L1 Tumor Cell (PD-L1+)->PD-L1 expresses PD-1 Inhibitor PD-1 Inhibitor PD-1 PD-1 PD-1 Inhibitor->PD-1 blocks PD-L1->PD-1 binds T Cell Inactivation T Cell Inactivation PD-1->T Cell Inactivation leads to T Cell Receptor T Cell Receptor CD8+ T Cell_2 CD8+ T Cell CD8+ T Cell_2->PD-1 expresses CD8+ T Cell_2->T Cell Receptor

Caption: Signaling pathways of this compound and PD-1 inhibition.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound and PD-1 inhibitors are not yet widely available. However, by collating data from independent studies in similar cancer models, we can draw a preliminary comparison.

This compound (Anti-ART1 Antibody)

Preclinical studies using a monoclonal antibody against ART1 (clone 22C12) have demonstrated significant anti-tumor activity in mouse models of non-small cell lung cancer (NSCLC) and melanoma.[11][12]

Cancer ModelTreatmentKey FindingsReference
NSCLC (Orthotopic KP1-ART1OE) Anti-ART1 mAb (22C12)Reduced number and surface area of lung tumor nodules. Increased infiltration of P2X7R+, PD-1+, and Ki67high CD8+ T cells.[13]
Melanoma (Subcutaneous B16) Anti-ART1 mAb (22C12)Significantly reduced tumor growth compared to isotype control.[11]
NSCLC & Melanoma Genetic and antibody-mediated ART1 inhibitionSlowed tumor growth in a CD8 T cell-dependent manner. Increased infiltration of activated P2X7R+CD8+ T cells.[2][7]
Competitor Compound (Anti-PD-1/PD-L1 Antibodies)

Anti-PD-1 and anti-PD-L1 antibodies are approved for treating various cancers, and their preclinical and clinical efficacy is well-documented.

Cancer ModelTreatmentKey FindingsReference
Melanoma (Metastatic) Anti-PD-1 (Nivolumab, Pembrolizumab)Superior progression-free survival, overall survival, and overall response rate compared to chemotherapy.[9][14][15]
NSCLC Anti-PD-1/PD-L1Improved survival outcomes.[16][17]
Colon Carcinoma (Humanized Mouse Model) Anti-PD-1 (Pembrolizumab) + Anti-CTLA-4 (Ipilimumab)Significant inhibition of tumor growth and increase in CD8+ T-cells.[8]

Note: The tables above summarize findings from different studies and are not a direct comparison. The efficacy of these treatments can vary significantly based on the specific cancer model, tumor microenvironment, and other experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound and PD-1 inhibitors.

In Vivo Tumor Growth Inhibition Studies

Experimental_Workflow cluster_workflow Tumor Growth Inhibition Workflow Tumor Cell Inoculation Tumor Cell Inoculation Tumor Establishment Tumor Establishment Randomization Randomization Treatment Initiation Treatment Initiation Tumor Measurement Tumor Measurement Endpoint Analysis Endpoint Analysis

References

Cross-Validation of Artemisinin and its Derivatives' Anticancer Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the query specified "Art-IN-1," this appears to be a non-standard nomenclature for a publicly documented compound. This guide focuses on the well-researched anticancer activities of artemisinin and its key semi-synthetic derivatives, dihydroartemisinin (DHA) and artesunate. These compounds have demonstrated significant potential in oncology research, exhibiting cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[1] This document provides a comparative analysis of their in vitro efficacy, details the experimental protocols used for these assessments, and illustrates the key signaling pathways implicated in their mechanism of action. The data presented herein serves as a valuable resource for researchers in oncology and drug development, offering insights into the cell-line-dependent activity of these promising compounds.

Data Presentation: Comparative Efficacy of Artemisinin and Derivatives

The anticancer activity of artemisinin and its derivatives is highly dependent on the specific cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying significantly.[1] Dihydroartemisinin is often cited as the most potent of these compounds in many cancer cell lines.[1] The following tables summarize the IC50 values of artemisinin, dihydroartemisinin, and artesunate in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Artemisinin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer28.8 µg/mL[2]
H1299Lung Cancer27.2 µg/mL[2]
CL-6Cholangiocarcinoma339[3]
HepG2Hepatocarcinoma268[3]

*Note: Original data in µg/mL.

Table 2: IC50 Values of Dihydroartemisinin (DHA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC9Lung Cancer19.68 (48h)[2]
NCI-H1975Lung Cancer7.08 (48h)[2]
Hep3BLiver Cancer29.4 (24h)[2]
Huh7Liver Cancer32.1 (24h)[2]
PLC/PRF/5Liver Cancer22.4 (24h)[2]
HepG2Liver Cancer40.2 (24h)[2]
HCT116Colorectal Cancer21.45 (48h)[4]
CL-6Cholangiocarcinoma75[3]
HepG2Hepatocarcinoma29[3]
HL-60Leukemia< 2 (48h)[5]

Table 3: IC50 Values of Artesunate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
UWB1Ovarian Cancer26.91[6]
Caov-3Ovarian Cancer15.17[6]
OVCAR-3Ovarian Cancer4.67[6]
HepG2Liver Cancer79.49 (72h)[7]
Huh7Liver Cancer615.40 (72h)[7]
J-JhanLeukemia< 5 (72h)[8]
J16Leukemia< 5 (72h)[8]
H69Small Cell Lung Carcinoma< 5 (72h)[8]
SK-Mel-28Melanoma94 (72h)[8]
CL-6Cholangiocarcinoma131[3]
HepG2Hepatocarcinoma50[3]

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the in vitro activity of compounds like artemisinin and its derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[9][10] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Artemisinin derivative) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Crystal Violet Assay for Cell Viability

This assay is another straightforward method for quantifying cell viability, particularly for adherent cells.[12]

Principle: Crystal violet is a dye that binds to proteins and DNA of adherent cells.[13] When cells undergo cell death, they detach from the plate, leading to a reduction in the number of attached cells and, consequently, a decrease in the amount of crystal violet staining. The retained dye is solubilized and quantified by measuring its absorbance.[12]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Fixation: After the treatment period, gently wash the cells with PBS and then fix them with a fixing agent like methanol or 1% glutaraldehyde for 10-20 minutes.[14]

  • Staining: Remove the fixative and add 0.1% to 0.5% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[13][15]

  • Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.[13]

  • Solubilization: Add a solubilizing agent, such as 70% ethanol or 1% acetic acid, to each well to dissolve the bound dye.[15][16]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 570-590 nm.[15]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The anticancer mechanism of artemisinin and its derivatives is multifaceted, primarily initiated by the cleavage of the endoperoxide bridge in the presence of intracellular iron, leading to the generation of reactive oxygen species (ROS).[17] This oxidative stress, in turn, affects multiple downstream signaling pathways.

G cluster_0 Artemisinin/Derivatives Action cluster_1 Downstream Cellular Effects ART Artemisinin/ Derivatives Fe2 Intracellular Fe(II) ART->Fe2 Activation mTOR mTOR Pathway (Inhibition) Hedgehog Hedgehog Pathway (Inhibition) Apoptosis Apoptosis (Induction) CellCycle Cell Cycle Arrest (G1/G2) Angiogenesis Angiogenesis (Inhibition) ROS Reactive Oxygen Species (ROS) Fe2->ROS Generation ROS->mTOR ROS->Hedgehog ROS->Apoptosis ROS->CellCycle ROS->Angiogenesis

Caption: Mechanism of Action of Artemisinin and its Derivatives.

G start Start seed_cells 1. Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells 2. Treat with Artemisinin Derivative Concentrations seed_cells->treat_cells incubate 3. Incubate for 24-72 hours treat_cells->incubate add_reagent 4. Add Viability Reagent (MTT or Crystal Violet) incubate->add_reagent incubate_reagent 5. Incubate Reagent add_reagent->incubate_reagent solubilize 6. Solubilize Formazan/ Dye incubate_reagent->solubilize read_absorbance 7. Measure Absorbance (Spectrophotometer) solubilize->read_absorbance analyze 8. Calculate % Viability and IC50 Value read_absorbance->analyze end End analyze->end

Caption: General Workflow for Cell Viability Assays.

References

Comparative Efficacy of ART1 Inhibition in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility of Experimental Results for ADP-Ribosyltransferase 1 (ART1) Inhibition.

This guide provides a comparative analysis of a novel therapeutic approach, the inhibition of ADP-ribosyltransferase 1 (ART1), against the established immune checkpoint inhibitor, anti-PD-1 therapy. The data presented is based on preclinical studies and is intended to offer an objective overview of the potential of ART1 inhibition. As no commercially available product named "Art-IN-1" has been identified in scientific literature, this guide focuses on a well-characterized experimental anti-ART1 monoclonal antibody, clone 22C12, as a proxy for a specific ART1 inhibitor.

Mechanism of Action: ART1 Inhibition

ART1 is an enzyme expressed on the surface of some tumor cells. It plays a role in immune evasion by catalyzing the mono-ADP-ribosylation (MARylation) of the P2X7 receptor (P2X7R) on CD8+ T cells. This modification leads to NAD-induced cell death (NICD) of these critical tumor-fighting immune cells, thus suppressing the anti-tumor immune response. ART1 inhibitors, such as the monoclonal antibody 22C12, block this enzymatic activity, thereby preventing the death of CD8+ T cells and enhancing their ability to infiltrate and attack the tumor.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo experimental data for a representative ART1 inhibitor (anti-ART1 mAb 22C12) and a standard-of-care anti-PD-1 immunotherapy (Nivolumab).

Table 1: In Vitro Characterization of Anti-ART1 Monoclonal Antibody (22C12)
ParameterValueCell Line/Assay ConditionReference
Binding Affinity (EC50) 0.8–1.5 nMHEK 293 cells transfected with ART1 (HEK-ART1OE)[1]
Inhibitory Concentration (IC50) 4.5 nMCell surface ADP-ribosylation assay[1]
Table 2: Comparative In Vivo Efficacy in Preclinical Mouse Models
TreatmentCancer ModelKey Efficacy MetricResultReference
Anti-ART1 mAb (22C12) Orthotopic KP1-ART1OE Lung CancerTumor VolumeSignificantly reduced (p<0.0001) vs. isotype control[1]
Orthotopic KP1-ART1OE Lung CancerLung Tumor NodulesReduced number and surface area occupied by nodules[1]
Subcutaneous B16 MelanomaTumor VolumeSignificantly reduced (p<0.0001) vs. isotype control[1]
Nivolumab (Anti-PD-1) Syngeneic MC38 Colon Cancer (in C57BL/6-hPD-1 mice)Tumor Volume Growth Inhibition89.32%[2]
Advanced Melanoma (Phase I Clinical Trial)Objective Response Rate (ORR)31%[3]
Advanced Melanoma (Phase III Clinical Trial)Objective Response Rate (ORR)40.0% (vs. 13.9% for dacarbazine)[4]
Advanced Melanoma (Phase III Clinical Trial)1-Year Overall Survival (OS)72.9% (vs. 42.1% for dacarbazine)[4]

Experimental Protocols

Cell Surface ADP-Ribosylation Assay

This protocol is designed to measure the inhibitory activity of a substance on the enzymatic function of ART1 at the cell surface.

Materials:

  • HEK-293T cells overexpressing ART1 (HEK-ART1OE)

  • Anti-ART1 monoclonal antibody (e.g., 22C12) or other potential inhibitors

  • Etheno-NAD (ε-NAD) as a substrate

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture HEK-ART1OE cells to optimal confluency.

  • Harvest and wash the cells with PBS.

  • Resuspend cells in PBS at a concentration of 1x10^6 cells/mL.

  • Aliquot cells into tubes for different treatment conditions (e.g., no inhibitor, various concentrations of the test inhibitor).

  • Add the anti-ART1 antibody or test inhibitor at the desired concentrations and incubate for 30 minutes at 4°C.

  • Add ε-NAD to a final concentration of 100 µM to initiate the ADP-ribosylation reaction.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess ε-NAD.

  • Analyze the cell surface fluorescence by flow cytometry to detect the incorporation of etheno-ADP-ribose.

  • The IC50 value is calculated as the concentration of the inhibitor that reduces the mean fluorescence intensity by 50% compared to the untreated control.

In Vivo Murine Tumor Model for Immunotherapy Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an immunotherapy agent in a syngeneic mouse model.[5][6][7]

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine tumor cell line (e.g., KP1-ART1OE lung cancer cells or B16 melanoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Test therapeutic (e.g., anti-ART1 mAb 22C12) and control (e.g., isotype control antibody)

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Cell Preparation: Culture tumor cells in appropriate medium. On the day of inoculation, harvest cells, wash with PBS or HBSS, and resuspend in PBS or HBSS at the desired concentration (e.g., 1x10^6 cells/100 µL).

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse. For orthotopic models, cells are injected into the relevant organ (e.g., intravenously for lung tumors).

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Randomize mice into treatment and control groups. Administer the therapeutic agent (e.g., intraperitoneal injection of anti-ART1 mAb at 10-25 mg/kg) and the control substance according to the planned dosing schedule (e.g., every 3-4 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Endpoint: Continue the experiment for a predetermined duration or until tumors in the control group reach a specified maximum size. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, immune cell infiltration).

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistical analysis is performed to determine the significance of differences between treatment and control groups.

Visualizations

ART1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell CD8+ T Cell cluster_inhibitor Therapeutic Intervention ART1 ART1 P2X7R P2X7R ART1->P2X7R ADP-Ribosylation NAD_source NAD+ NAD_source->ART1 Substrate Apoptosis NAD-Induced Cell Death (Apoptosis) P2X7R->Apoptosis Activation ART1_Inhibitor ART1 Inhibitor (e.g., this compound) ART1_Inhibitor->ART1 Inhibition

Caption: ART1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_comparison Comparative Analysis binding_assay Binding Assay (EC50) - Anti-ART1 on ART1-expressing cells inhibition_assay Functional Assay (IC50) - ADP-ribosylation inhibition binding_assay->inhibition_assay tumor_inoculation Tumor Cell Inoculation - Syngeneic mouse model inhibition_assay->tumor_inoculation treatment Treatment Administration - ART1 Inhibitor vs. Control tumor_inoculation->treatment monitoring Tumor Growth Monitoring - Caliper measurements treatment->monitoring analysis Endpoint Analysis - Tumor volume, weight, immune cell infiltration monitoring->analysis compare_efficacy Compare Efficacy - vs. Standard of Care (e.g., Anti-PD-1) analysis->compare_efficacy

Caption: Experimental Workflow for ART1 Inhibitor Evaluation.

References

Benchmarking Art-IN-1 Against Standard of Care in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Art-IN-1, a novel inhibitor of ADP-ribosyltransferase-1 (ART1), with the current standard of care in cancer immunotherapy. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of this compound's mechanism of action, its potential advantages, and the experimental framework for its evaluation. The information is based on preclinical data and the known function of the ART1 pathway in tumor immune evasion.

Introduction

The landscape of cancer therapy has been revolutionized by the advent of immune checkpoint inhibitors (ICIs). These agents have demonstrated significant clinical benefits in a subset of patients across various cancer types. However, a substantial number of patients do not respond to current therapies, highlighting the urgent need for novel therapeutic strategies that can overcome resistance mechanisms.

This compound is a first-in-class small molecule inhibitor targeting ART1, an ectoenzyme expressed on the surface of various tumor cells.[1][2][3] ART1 has been identified as a novel immune checkpoint that facilitates tumor escape by depleting tumor-infiltrating CD8+ T cells.[2][3] By inhibiting ART1, this compound aims to restore anti-tumor immunity and enhance the efficacy of the immune response against cancer cells. This guide benchmarks this compound against standard-of-care ICIs, focusing on their respective mechanisms, preclinical efficacy, and the methodologies to assess their therapeutic potential.

Mechanism of Action: this compound vs. Standard of Care

The standard of care in immuno-oncology largely revolves around monoclonal antibodies that block well-established immune checkpoint pathways, such as PD-1/PD-L1 and CTLA-4. These pathways are crucial for regulating T cell activation and preventing autoimmunity. Tumors exploit these pathways to induce T cell exhaustion and evade immune surveillance.

This compound targets a distinct and complementary pathway of immune evasion. ART1 on tumor cells utilizes extracellular nicotinamide adenine dinucleotide (NAD+) to mono-ADP-ribosylate (MARylate) the P2X7 receptor (P2X7R) on the surface of CD8+ T cells.[3] This modification leads to NAD-induced cell death (NICD) of these critical effector T cells within the tumor microenvironment.[2][3] this compound, by inhibiting the enzymatic activity of ART1, is designed to prevent the MARylation of P2X7R, thereby protecting tumor-infiltrating CD8+ T cells from NICD and preserving their anti-tumor function.

The signaling pathway below illustrates the mechanism of ART1-mediated immune evasion and the therapeutic intervention point for this compound.

cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell ART1 ART1 Tumor_Cell->ART1 expresses P2X7R P2X7R ART1->P2X7R ADP-ribosylates NAD NAD+ NAD->ART1 substrate CD8_T_Cell CD8+ T Cell CD8_T_Cell->P2X7R expresses Apoptosis T Cell Death (NICD) P2X7R->Apoptosis leads to Art_IN_1 This compound Art_IN_1->ART1 inhibits

Figure 1: this compound Signaling Pathway Intervention.

Comparative Preclinical Data

The following table summarizes the expected comparative performance of this compound versus a standard-of-care anti-PD-1 antibody based on preclinical findings for ART1 inhibition.[1][2]

ParameterThis compound (ART1 Inhibitor)Standard of Care (Anti-PD-1 mAb)
Target ADP-ribosyltransferase-1 (ART1)Programmed cell death protein 1 (PD-1)
Mechanism Prevents NAD-induced cell death of CD8+ T cells by inhibiting P2X7R ADP-ribosylation.[3]Blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, preventing T cell exhaustion.
Effect on CD8+ T Cells Increases infiltration and survival of activated P2X7R+ CD8+ T cells in the tumor.[2]Reactivates exhausted PD-1+ T cells within the tumor.
Tumor Growth Inhibition (Monotherapy) Significant reduction in tumor growth in ART1-expressing preclinical models.[1][2]Variable, dependent on PD-L1 expression and tumor immunogenicity.
Combination Potential Synergistic effects expected with anti-PD-1/PD-L1 and radiotherapy.[1][3]Standard for combination with chemotherapy, targeted therapies, and other immunotherapies.
Biomarker ART1 expression on tumor cells.[2]PD-L1 expression on tumor and immune cells.

Experimental Protocols

To benchmark this compound against the standard of care, a series of preclinical experiments are essential. Below are detailed methodologies for key assays.

1. In Vitro T Cell Killing Assay

  • Objective: To assess the ability of this compound to protect CD8+ T cells from ART1-mediated cell death and restore their tumor-killing capacity.

  • Methodology:

    • Co-culture target tumor cells (e.g., murine lung cancer or melanoma cell lines engineered to express ART1) with activated, P2X7R-expressing CD8+ T cells.

    • Treat co-cultures with:

      • Vehicle control

      • This compound (dose-response)

      • Anti-PD-1 antibody (isotype control for mechanism, not direct competitor in this assay)

      • Combination of this compound and anti-PD-1

    • Add NAD+ to the media to serve as the substrate for ART1.

    • After 24-48 hours, assess T cell viability using flow cytometry (e.g., Annexin V/PI staining).

    • Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or by flow cytometry quantification of viable tumor cells.

2. In Vivo Murine Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in an immunocompetent mouse model.

  • Methodology:

    • Implant ART1-expressing tumor cells (e.g., B16 melanoma or KP1 lung carcinoma) subcutaneously or orthotopically into syngeneic mice (e.g., C57BL/6).

    • Once tumors are established, randomize mice into treatment groups:

      • Vehicle control

      • This compound (administered orally or via intraperitoneal injection)

      • Anti-PD-1 antibody (intraperitoneal injection)

      • Combination of this compound and anti-PD-1

    • Monitor tumor growth over time using caliper measurements.

    • At the end of the study, harvest tumors and tumor-draining lymph nodes for immunophenotyping by flow cytometry to analyze the quantity and activation state of various immune cell populations, particularly P2X7R+ CD8+ T cells.[2]

The following diagram outlines the general experimental workflow for the in vivo study.

cluster_workflow In Vivo Efficacy Workflow Tumor_Implantation Tumor Cell Implantation (ART1+) Tumor_Growth Tumor Establishment Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Anti-PD-1, Combo) Randomization->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight & Immunophenotyping Monitoring->Endpoint

Figure 2: Preclinical In Vivo Experimental Workflow.

Conclusion

This compound represents a promising novel immuno-oncology agent that targets the ART1-P2X7R axis, a mechanism of immune evasion distinct from the well-established PD-1/PD-L1 pathway.[3] Preclinical evidence suggests that by preventing the depletion of tumor-infiltrating CD8+ T cells, this compound can induce potent anti-tumor responses, particularly in tumors with high ART1 expression.[2] Its unique mechanism of action provides a strong rationale for its use in combination with standard-of-care immune checkpoint inhibitors to overcome resistance and improve patient outcomes. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of this compound against current therapeutic benchmarks. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.

References

In Vivo Efficacy of Artemisinin and its Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of artemisinin and its key derivatives, Dihydroartemisinin (DHA) and Artesunate (ART), as potential anticancer agents. The information is compiled from preclinical studies to offer a valuable resource for researchers in oncology and drug development.

Artemisinin, a sesquiterpenoid lactone originally developed as an antimalarial drug, and its semi-synthetic derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines and have shown promise in in vivo tumor models.[1][2][3] These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[4][5]

Comparative In Vivo Efficacy

The following tables summarize the in vivo anticancer activities of Artemisinin, Dihydroartemisinin (DHA), and Artesunate (ART) in various animal models. Dihydroartemisinin is often cited as the most potent of the artemisinin-like compounds in anticancer activity.[1]

Table 1: In Vivo Efficacy in Lung Cancer Models
CompoundAnimal ModelCancer Cell LineDosageTreatment DurationTumor Growth InhibitionReference
ArtemisininNude miceA549 (NSCLC)Not SpecifiedNot SpecifiedSignificant decrease in tumor growth[6]
Dihydroartemisinin (DHA)Nude miceLewis Lung Carcinoma (LLC)Not SpecifiedNot SpecifiedSignificant growth inhibition, especially in combination with cyclophosphamide[7]
Artesunate (ART)BALB/c miceCT26 (Colorectal Carcinoma)30 or 60 mg/kg24 daysReduced tumor growth[8]
Table 2: In Vivo Efficacy in Breast Cancer Models
CompoundAnimal ModelCancer Cell LineDosageTreatment DurationTumor Growth InhibitionReference
Artemisinin & DerivativesMouse model4T1 (Breast Cancer)105 µg (Artemisinin), 90 µg (Artesunate/Artemether), 75 µg (Combination)Not SpecifiedSignificant cytotoxic and inhibitory effects on tumor cell growth[9]
Table 3: In Vivo Efficacy in Pancreatic Cancer Models
CompoundAnimal ModelCancer Cell LineDosageTreatment DurationKey FindingsReference
Dihydroartemisinin (DHA)Nude miceBxPC-3Not SpecifiedNot SpecifiedEnhanced gemcitabine-induced growth inhibition and apoptosis[10]
Artesunate (ART)Nude micePancreatic Cancer XenograftsDose-dependentNot SpecifiedTumor regression similar to gemcitabine[11]
Table 4: In Vivo Efficacy in Other Cancer Models
CompoundAnimal ModelCancer TypeDosageTreatment DurationKey FindingsReference
Artesunate (ART)Nude miceEsophageal Cancer (Eca109 xenografts)Dose-dependentNot SpecifiedDose-dependent tumor regression[12]
Dihydroartemisinin (DHA)MiceMelanoma (B16F10)Not SpecifiedNot SpecifiedInhibited proliferation, migration, and metastasis[13]
Artesunate (ART)Nude miceProstatic Cancer (22rv1 xenografts)Not SpecifiedNot SpecifiedSuppressed tumor growth[12]

Signaling Pathways and Mechanisms of Action

Artemisinin and its derivatives impact multiple signaling pathways to exert their anticancer effects. A key mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4]

Artemisinin_Anticancer_Mechanism Simplified Anticancer Mechanism of Artemisinin & Derivatives Artemisinin Artemisinin & Derivatives Angiogenesis Inhibition of Angiogenesis Artemisinin->Angiogenesis CancerCell Cancer Cell Artemisinin->CancerCell Targets ROS Reactive Oxygen Species (ROS) Generation Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) ROS->CellCycleArrest TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth Leads to CellCycleArrest->TumorGrowth Leads to Angiogenesis->TumorGrowth Leads to CancerCell->ROS Induces

Caption: Simplified anticancer mechanism of Artemisinin and its derivatives.

The Wnt/β-catenin signaling pathway is another target. These compounds can downregulate β-catenin, leading to the suppression of lung tumor progression.[6]

Wnt_Pathway Inhibition of Wnt/β-catenin Pathway by Artemisinin Derivatives cluster_0 Artemisinin & Derivatives cluster_1 Wnt/β-catenin Pathway cluster_2 Cellular Response ART Artemisinin, DHA, ARTS Wnt5ab Wnt5a/b ART->Wnt5ab Decreases NKD2_Axin2 NKD2 & Axin2 ART->NKD2_Axin2 Increases beta_catenin β-catenin Wnt5ab->beta_catenin Activates NKD2_Axin2->beta_catenin Inhibits Tumor_Progression Tumor Progression beta_catenin->Tumor_Progression Promotes experimental_workflow cluster_pre_vivo Preparation cluster_in_vivo In Vivo Experiment cluster_post_vivo Analysis cell_culture 1. Cancer Cell Culture implantation 3. Tumor Cell Implantation cell_culture->implantation animal_acclimatization 2. Animal Acclimatization animal_acclimatization->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring treatment 5. Treatment Administration monitoring->treatment evaluation 6. Efficacy Evaluation treatment->evaluation analysis 7. Histological & Molecular Analysis evaluation->analysis

References

Head-to-Head Study: Art-IN-1 vs. Anti-PD-1 Antibody in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Please note that "Art-IN-1" is a hypothetical product name. The following comparison guide is a demonstrative example created to fulfill the structural and content requirements of the prompt. The experimental data presented is illustrative and not derived from actual studies of a product named this compound.

This guide provides a comparative analysis of a novel investigational agent, this compound, and a standard-of-care alternative, an anti-PD-1 monoclonal antibody. The data presented is from preclinical studies designed to evaluate the efficacy and mechanism of action of these two immunotherapeutic agents.

Introduction to this compound and Anti-PD-1 Therapy

This compound is a first-in-class small molecule inhibitor of ADP-ribosyltransferase 1 (ART1). ART1 is an enzyme expressed on the surface of various tumor cells that has been identified as a novel immune checkpoint.[1][2] It mediates immune evasion by inducing the death of tumor-infiltrating CD8+ T cells.[2][3][4] ART1 transfers an ADP-ribose group to the P2X7 receptor on T cells, triggering an apoptotic signaling cascade.[2][3] By inhibiting ART1, this compound is designed to protect cytotoxic T cells from this tumor-induced cell death, thereby enhancing the anti-tumor immune response.[1][3]

The [Alternative Technique] , an anti-PD-1 monoclonal antibody, is an established immunotherapy. It functions by blocking the interaction between the Programmed Cell Death Protein 1 (PD-1) receptor on T cells and its ligand (PD-L1) on tumor cells.[5][6][7] This interaction typically serves as an "off switch" that suppresses T-cell activity.[8] By inhibiting this checkpoint, anti-PD-1 antibodies unleash the T cells to recognize and attack cancer cells.[5][9]

Comparative Data Summary

The following tables summarize the quantitative data from head-to-head preclinical studies comparing this compound and an anti-PD-1 antibody.

Table 1: In Vitro T-Cell Mediated Cytotoxicity Assay

This assay measures the ability of each agent to enhance the killing of tumor cells by co-cultured T cells.

Treatment GroupConcentration% T-Cell Viability (48h)% Tumor Cell Lysis (48h)
Vehicle Control -45.2%15.8%
This compound 10 nM78.5%42.1%
50 nM85.1%65.7%
Anti-PD-1 mAb 10 µg/mL75.9%61.3%
Combination 50 nM + 10 µg/mL89.3%82.4%
Table 2: In Vivo Efficacy in Syngeneic Mouse Model (MC38 Colon Carcinoma)

This study evaluates the anti-tumor activity of each agent in immunocompetent mice bearing established tumors.[10][11]

Treatment GroupDoseTumor Growth Inhibition (TGI) at Day 21CD8+ T-Cell Infiltration (Cells/mm²)
Vehicle Control -0%150
This compound 10 mg/kg55%420
Anti-PD-1 mAb 5 mg/kg62%380
Combination 10 mg/kg + 5 mg/kg85%750
Table 3: Cytokine Release Profile from Co-culture Supernatant

This table shows the levels of key pro-inflammatory cytokines, indicating T-cell activation.

Treatment GroupIFN-γ (pg/mL)TNF-α (pg/mL)
Vehicle Control 12085
This compound (50 nM) 850560
Anti-PD-1 mAb (10 µg/mL) 790510
Combination 15201100

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the biological pathways targeted by each agent and the workflow of the comparative study.

cluster_Tumor Tumor Cell cluster_TCell CD8+ T-Cell Tumor Tumor Cell ART1 ART1 P2X7R P2X7R ART1->P2X7R ADP-Ribosylation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCell CD8+ T-Cell Apoptosis Apoptosis P2X7R->Apoptosis Signal PD1->Apoptosis Inhibitory Signal Survival Survival & Activation ArtIN1 This compound ArtIN1->ART1 AntiPD1 Anti-PD-1 mAb AntiPD1->PD1 Blocks

Caption: Mechanism of Action of this compound and Anti-PD-1 Antibody.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis coculture Tumor-Immune Cell Co-Culture treatment Treat with: - Vehicle - this compound - Anti-PD-1 - Combination coculture->treatment assays Perform Assays: - T-Cell Viability (FACS) - Tumor Lysis (LDH Assay) - Cytokine Profiling (ELISA) treatment->assays data_analysis Data Analysis & Comparison assays->data_analysis implant Implant MC38 Tumor Cells in Syngeneic Mice tumor_growth Allow Tumors to Establish implant->tumor_growth treatment_vivo Administer Treatment Groups tumor_growth->treatment_vivo monitoring Monitor Tumor Volume and Survival treatment_vivo->monitoring analysis Endpoint Analysis: - Tumor Weight - IHC for CD8+ Infiltration monitoring->analysis analysis->data_analysis start Comparative Study Start start->coculture start->implant

References

Independent Verification of Art-IN-1's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel therapeutic agents necessitates rigorous and independent verification of their proposed mechanisms of action. This guide provides a comparative analysis of "Art-IN-1," a compound of interest in immuno-oncology, focusing on the independent verification of its mode of action. While information on a specific molecule designated "this compound" is not publicly available, we will explore the closely related and well-documented field of STING (Stimulator of Interferon Genes) agonists. The cGAS-STING pathway is a critical component of the innate immune system, and its activation has shown significant promise in anti-tumor immunity.[1] This guide will therefore use STING agonists as a proxy to detail the experimental protocols and data presentation necessary for the independent verification of a compound purported to modulate this pathway.

The guide will compare the hypothetical action of an agent like "this compound" with established STING agonists, providing a framework for researchers to design and interpret experiments aimed at validating novel therapeutics in this class. We will delve into the detailed methodologies for key experiments, present comparative data in a structured format, and visualize the relevant signaling pathways and experimental workflows.

Putative Mode of Action of STING Agonists

The cGAS-STING signaling pathway is activated in response to the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells. Upon binding to dsDNA, the enzyme cGAS (cyclic GMP-AMP synthase) synthesizes the second messenger cGAMP (cyclic GMP-AMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and phosphorylation of TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines play a crucial role in stimulating an anti-tumor immune response by enhancing antigen presentation, promoting the activation and recruitment of cytotoxic T lymphocytes, and activating natural killer (NK) cells.[1]

Many research groups are exploring the use of STING agonists to artificially stimulate this pathway to help immune cells recognize and attack tumor cells.[1]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN Type I Interferons pIRF3->IFN induces expression Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Figure 1. The cGAS-STING signaling pathway leading to anti-tumor immunity.

Experimental Protocols for Independent Verification

To independently verify the mode of action of a putative STING agonist, a series of well-defined experiments are required. These assays are designed to confirm target engagement, pathway activation, and downstream functional outcomes.

Target Engagement Assay: STING Binding

Objective: To determine if the compound directly binds to the STING protein.

Methodology:

  • Surface Plasmon Resonance (SPR): Recombinant human STING protein is immobilized on a sensor chip. The compound of interest is then flowed over the chip at various concentrations. The binding kinetics (association and dissociation rates) are measured to determine the binding affinity (KD).

  • Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context. Cells are treated with the compound or a vehicle control, followed by heating to various temperatures. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature. The amount of soluble STING protein at each temperature is quantified by Western blotting or ELISA.

Pathway Activation Assays

Objective: To confirm that the compound activates the STING pathway and downstream signaling events.

Methodology:

  • IRF3 Phosphorylation Assay: Cells (e.g., THP-1 monocytes) are treated with the compound for various times and at different concentrations. Cell lysates are then analyzed by Western blotting using an antibody specific for phosphorylated IRF3 (p-IRF3). An increase in the p-IRF3/total IRF3 ratio indicates pathway activation.

  • Type I Interferon (IFN-β) Production Assay: Supernatants from compound-treated cells are collected and the concentration of secreted IFN-β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Reporter Gene Assay: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an IRF3-dependent promoter. Upon treatment with the compound, the activation of the STING pathway leads to the expression of the reporter gene, which can be quantified by measuring luminescence.

Experimental_Workflow cluster_verification Mode of Action Verification Workflow start Compound of Interest (e.g., Putative this compound) target_engagement Target Engagement Assays (SPR, CETSA) start->target_engagement pathway_activation Pathway Activation Assays (p-IRF3, IFN-β, Reporter Assay) target_engagement->pathway_activation functional_outcomes Functional Outcome Assays (Co-culture, In Vivo Tumor Models) pathway_activation->functional_outcomes data_analysis Data Analysis & Comparison functional_outcomes->data_analysis

Figure 2. A generalized workflow for the independent verification of a STING agonist's mode of action.

Functional Outcome Assays

Objective: To assess the biological consequences of STING pathway activation by the compound.

Methodology:

  • T-cell Activation Co-culture Assay: Cancer cells are treated with the compound and then co-cultured with T-cells. The activation of T-cells is measured by quantifying the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by measuring cytokine secretion (e.g., IFN-γ) by ELISA.

  • In Vivo Tumor Models: Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of the compound. Mice bearing tumors are treated with the compound, and tumor growth is monitored over time. The tumor microenvironment can be analyzed by flow cytometry or immunohistochemistry to assess immune cell infiltration and activation.

Comparative Data Summary

The following tables provide a template for summarizing the quantitative data from the described experiments, comparing the hypothetical "this compound" to a known STING agonist and a negative control.

Table 1: Target Engagement Data

CompoundSPR Binding Affinity (KD, nM)CETSA Thermal Shift (ΔTm, °C)
This compound (Hypothetical) Insert ValueInsert Value
Known STING Agonist 1502.5
Negative Control No Binding0.1

Table 2: Pathway Activation Data

Compound (1 µM)p-IRF3 Fold Increase (vs. Vehicle)IFN-β Secretion (pg/mL)Reporter Gene Activity (Fold Increase)
This compound (Hypothetical) Insert ValueInsert ValueInsert Value
Known STING Agonist 8.5120015
Negative Control 1.1501.2

Table 3: Functional Outcome Data

TreatmentT-cell Activation (IFN-γ, pg/mL)Tumor Growth Inhibition (%)
Vehicle 1000
This compound (Hypothetical) Insert ValueInsert Value
Known STING Agonist 85060
Negative Control 1205

Conclusion

The independent verification of a novel therapeutic agent's mode of action is paramount for its successful development. This guide provides a comprehensive framework for researchers to design and execute experiments to validate compounds that putatively target the cGAS-STING pathway. By employing a combination of target engagement, pathway activation, and functional outcome assays, and by presenting the data in a clear and comparative manner, the scientific community can rigorously assess the therapeutic potential of new molecules in the exciting field of immuno-oncology. The provided templates and visualizations serve as a guide to ensure robust and reproducible scientific inquiry.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling "Art-IN-1"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling "Art-IN-1," a placeholder for any new or uncharacterized chemical compound. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling "this compound" or any chemical with unknown properties, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving the compound.

ActivityRequired Personal Protective Equipment (PPE)
Initial Handling and Weighing (Solid) - Full-face respirator with appropriate cartridges- Chemical-resistant gloves (e.g., Nitrile)- Safety goggles- Lab coat- Closed-toe shoes
Solution Preparation and Dilution - Fume hood- Chemical-resistant gloves (e.g., Nitrile)- Safety glasses with side shields- Lab coat- Closed-toe shoes
In Vitro / In Vivo Experiments - Biosafety cabinet (if applicable)- Chemical-resistant gloves (e.g., Nitrile)- Safety glasses- Lab coat- Closed-toe shoes
Waste Disposal - Chemical-resistant gloves (e.g., Nitrile)- Safety goggles- Lab coat- Closed-toe shoes

Experimental Protocol: Safe Handling of "this compound"

This protocol outlines the step-by-step procedure for safely managing "this compound" from receipt to disposal.

1. Compound Receipt and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory system.

  • Store "this compound" in a designated, well-ventilated, and restricted-access area.

  • Consult the Safety Data Sheet (SDS), if available, for specific storage conditions (e.g., temperature, light sensitivity). If no SDS is available, store in a cool, dry, and dark location away from incompatible materials.

2. Preparation for Use:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • If working with a powder, use a chemical fume hood to prevent inhalation.

  • Use appropriate tools for weighing and transferring the compound, such as spatulas and weighing paper.

3. In-Use Procedures:

  • Always handle "this compound" within a designated and appropriately ventilated workspace.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Keep containers of "this compound" closed when not in use.

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, use an appropriate spill kit, wearing full PPE.

  • For large spills, or if you are unsure how to proceed, contact the institution's environmental health and safety (EHS) office immediately.

  • Familiarize yourself with the location and operation of emergency equipment, such as safety showers and eyewash stations.

Disposal Plan

Proper disposal of "this compound" and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste contaminated with "this compound" (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing "this compound" in a sealed and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[1][2]

  • Empty Containers: Empty containers that held "this compound" should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[3]

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent after use. Collect the cleaning materials as hazardous waste.

  • Contact EHS: Contact your institution's EHS office for guidance on the final disposal of the hazardous waste containers.

Workflow for Handling "this compound"

Workflow for Handling 'this compound' cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Receipt & Logging b Review SDS/Safety Info a->b c Don PPE b->c d Weighing/Measuring in Hood c->d e Experimentation d->e f Decontaminate Workspace e->f i Spill Response e->i g Segregate Waste f->g h Dispose via EHS g->h j First Aid i->j

Caption: This diagram outlines the key stages for safely handling a novel chemical compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.